molecular formula C24H27O4P B103278 Tris(2,5-xylyl) phosphate CAS No. 19074-59-0

Tris(2,5-xylyl) phosphate

Cat. No.: B103278
CAS No.: 19074-59-0
M. Wt: 410.4 g/mol
InChI Key: MDHAARLWBHZGIP-UHFFFAOYSA-N
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Description

Tris(2,5-xylyl) phosphate, also known as tri(2,5-dimethylphenyl) phosphate, is an organophosphorus compound with the molecular formula C24H27O4P and a molecular weight of 410.44 g/mol . This chemical is supplied as a solid form . Its structure features a phosphate center esterified with three 2,5-xylenol (2,5-dimethylphenol) groups. The compound is identified under the CAS Registry Number 19074-59-0 . As an organophosphate ester, this compound is designated for specialized Industrial and scientific research applications . Researchers are advised to handle it with appropriate safety precautions, including the use of personal protective equipment and operating in a well-ventilated environment . Tris(2,5-xylyl) phosphate is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,5-dimethylphenyl) phosphate
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InChI

InChI=1S/C24H27O4P/c1-16-7-10-19(4)22(13-16)26-29(25,27-23-14-17(2)8-11-20(23)5)28-24-15-18(3)9-12-21(24)6/h7-15H,1-6H3
Source PubChem
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InChI Key

MDHAARLWBHZGIP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC(=C3)C)C
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Molecular Formula

C24H27O4P
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DSSTOX Substance ID

DTXSID90940648
Record name Tris(2,5-dimethylphenyl) phosphate
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Molecular Weight

410.4 g/mol
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Physical Description

Solid; [HSDB]
Record name Tris(2,5-xylenyl)phosphate
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Boiling Point

260-265 °C @ 8 mm Hg
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Solubility

Sol in ether, benzene; slightly soluble in ethanol
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Density

1.197 @ 25 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Vapor Pressure

0.00000003 [mmHg]
Record name Tris(2,5-xylenyl)phosphate
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Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Color/Form

Crystals (from crystallization with dilute alcohol)

CAS No.

19074-59-0
Record name Phenol, 2,5-dimethyl-, 1,1′,1′′-phosphate
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Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Melting Point

79.8 °C
Record name TRIS(2,5-XYLENYL)PHOSPHATE
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Foundational & Exploratory

An In-Depth Technical Guide to Tris(2,5-xylyl) Phosphate: Synthesis, Characterization, and Industrial Significance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Isomeric Complexity of Triaryl Phosphates

This guide provides a detailed technical exploration of Tris(2,5-xylyl) phosphate (CAS No. 19074-59-0). It is imperative for the reader—be it a researcher, industrial chemist, or toxicologist—to understand a critical nuance from the outset. While this document focuses on the specific 2,5-dimethylphenyl isomer, much of the commercially available and historically studied material is "Trixylyl phosphate" or "TXP" (CAS No. 25155-23-1). TXP is a complex UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials) derived from mixed xylenol feedstocks.[1][2] These mixtures contain multiple isomers, with the 2,5-isomer being a significant component alongside 2,3-, 3,5-, 2,4-, and 3,4-isomers, as well as other related compounds.[1][3] Consequently, this guide will meticulously differentiate between data specific to Tris(2,5-xylyl) phosphate and data derived from the broader technical TXP mixture, providing clarity in a field often clouded by isomeric ambiguity.

Molecular Identity and Physicochemical Profile

Tris(2,5-xylyl) phosphate is an organophosphate ester, a class of compounds known for their utility as flame retardants and plasticizers.[4][5] Its molecular structure, characterized by a central phosphate group bonded to three 2,5-dimethylphenyl moieties, imparts properties such as thermal stability and lipophilicity.

Chemical Structure

The foundational structure of Tris(2,5-xylyl) phosphate is depicted below. This specific substitution pattern dictates its physical properties and steric interactions.

Caption: Chemical structure of Tris(2,5-xylyl) phosphate.

Physicochemical Properties

The properties of Tris(2,5-xylyl) phosphate distinguish it from other isomers and dictate its application profile. Data for the pure 2,5-isomer is sparse; therefore, data for the technical TXP mixture is also provided for context.

PropertyValue for Tris(2,5-xylyl) phosphateValue for Trixylyl Phosphate (TXP, Mixed Isomers)Reference(s)
CAS Number 19074-59-025155-23-1[6]
Molecular Formula C₂₄H₂₇O₄PC₂₄H₂₇O₄P[3]
Molecular Weight 410.44 g/mol ~410.45 g/mol [3]
Appearance Crystalline solidClear, viscous liquid[4][6]
Melting Point 79-82 °C~ -20 °C (Pour Point)[3]
Boiling Point Not specified243-265 °C at 10 mmHg[2]
Water Solubility Slightly soluble in ethanol; soluble in ether, benzene0.72–0.89 mg/L at 25°C[2][6]
log Kₒw (Octanol-Water Partition Coefficient) Estimated > 55.63[2][6]
Vapor Pressure 3.28 x 10⁻⁸ mmHg at 25°C (estimated)5.15 x 10⁻⁸ mmHg at 30°C[6][7]
Density Not specified1.130–1.155 g/cm³ at 38°C[2]

Synthesis and Manufacturing

The industrial production of triaryl phosphates, including Tris(2,5-xylyl) phosphate, is typically achieved through the reaction of a phosphorus oxyhalide with the corresponding phenolic compounds.[4] This process, while established, requires careful control of reaction conditions to maximize yield and purity.

General Synthesis Pathway

The synthesis involves the esterification of 2,5-dimethylphenol (2,5-xylenol) with phosphorus oxychloride (POCl₃). The reaction proceeds via the stepwise displacement of chloride ions from POCl₃ by the phenoxide, releasing hydrogen chloride (HCl) as a byproduct. Catalysts are often employed to enhance the reaction rate.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Xylenol 2,5-Dimethylphenol (3 eq.) Esterification Esterification (Controlled Heating, HCl removal) Xylenol->Esterification POCl3 Phosphorus Oxychloride (1 eq.) POCl3->Esterification Catalyst Catalyst (e.g., MgCl₂, AlCl₃) Catalyst->Esterification Product Crude Tris(2,5-xylyl) phosphate Esterification->Product Crude Product Neutralization Neutralization (e.g., with mild base) Distillation Vacuum Distillation Neutralization->Distillation FinalProduct Purified Tris(2,5-xylyl) phosphate Distillation->FinalProduct Final Product Product->Neutralization GCMS_Workflow SamplePrep Sample Preparation (Dilute in appropriate solvent, e.g., Toluene) Injection GC Injection (Split/Splitless Inlet) SamplePrep->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Mass Spectrometry (Electron Ionization - 70 eV) Separation->Ionization Detection Mass Analyzer Detection (Scan m/z 50-500) Ionization->Detection Analysis Data Analysis (Compare retention time & mass spectrum to standard) Detection->Analysis Toxicological_Relevance cluster_exposure Exposure & Properties cluster_effects Biological Effects cluster_relevance Relevance to Drug Development TXP Tris(2,5-xylyl) Phosphate (and related OPEs) Properties Lipophilic Persistent [1] ReproTox Reproductive Toxicity (SVHC) [3] TXP->ReproTox NeuroTox Delayed Neurotoxicity (OPIDN) [4] TXP->NeuroTox HepatoTox Hepatotoxicity (Fatty Liver) [9] TXP->HepatoTox AChE Weak Acetylcholinesterase Inhibition [11] TXP->AChE SAR Structure-Activity Relationship (SAR) Models ReproTox->SAR Informs OffTarget Off-Target Effect Screening ReproTox->OffTarget Informs Metabolism Metabolic Pathway Interference ReproTox->Metabolism Informs NeuroTox->SAR Informs NeuroTox->OffTarget Informs NeuroTox->Metabolism Informs HepatoTox->SAR Informs HepatoTox->OffTarget Informs HepatoTox->Metabolism Informs

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of Tris(2,5-xylyl) Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Tris(2,5-xylyl) Phosphate in Context

Tris(2,5-xylyl) phosphate, also known as tris(2,5-dimethylphenyl) phosphate, is an organophosphate ester. It belongs to the broader category of triaryl phosphates, which are extensively utilized as flame retardants and plasticizers in a variety of industrial applications. It is crucial to distinguish the specific isomer, Tris(2,5-xylyl) phosphate (CAS No. 19074-59-0), from the commercial mixture known as Trixylyl phosphate (TXP) (CAS No. 25155-23-1). TXP is a complex blend of various xylyl phosphate isomers and other related compounds. Within these commercial mixtures, the 2,5-isomer is often a significant component.

A thorough understanding of the thermal stability and decomposition profile of pure Tris(2,5-xylyl) phosphate is paramount for predicting its behavior in high-temperature applications, assessing its environmental fate, and ensuring safe handling and processing. This guide provides a detailed examination of its thermal properties, employing established analytical techniques, and offers insights into its decomposition pathways.

Physicochemical Properties of Aryl Phosphates

To contextualize the thermal behavior of Tris(2,5-xylyl) phosphate, it is useful to consider the general properties of related triaryl phosphates. These compounds are typically characterized by low volatility and high thermal stability, attributes that make them effective in their industrial roles. The specific arrangement of the methyl groups on the phenyl rings can influence physical properties such as melting and boiling points.

PropertyTris(2,5-xylyl) phosphateOther Trixylyl Phosphate Isomers
Melting Point (°C) 80-82Tris(2,3-dimethylphenyl) phosphate: 61Tris(3,5-dimethylphenyl) phosphate: 33 or 46Tris(2,6-dimethylphenyl) phosphate: 136-138
Boiling Point (°C) Not explicitly found for the pure isomer.Commercial Trixylyl Phosphate: >300
Appearance Crystalline solid at room temperatureCommercial Trixylyl Phosphate is a clear, viscous liquid.

Thermal Analysis: Methodologies and Insights

The primary techniques for evaluating the thermal stability and decomposition of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of operations for the comprehensive thermal analysis of Tris(2,5-xylyl) phosphate.

G cluster_prep Sample Preparation cluster_data Data Interpretation sample Tris(2,5-xylyl) phosphate Sample weigh Weighing (5-10 mg) sample->weigh encapsulate Encapsulation in Pans (Alumina for TGA, Aluminum for DSC) weigh->encapsulate tga TGA Analysis encapsulate->tga Inert Atmosphere (N2) dsc DSC Analysis encapsulate->dsc Inert Atmosphere (N2) tga_data TGA Data: - Onset of Decomposition - Mass Loss Steps - Residual Mass tga->tga_data dsc_data DSC Data: - Melting Point - Enthalpy of Fusion - Decomposition Exotherm/Endotherm dsc->dsc_data

Caption: Workflow for TGA and DSC analysis of Tris(2,5-xylyl) phosphate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is critical for determining the onset of decomposition and the stages of mass loss.

Detailed TGA Protocol

This protocol is based on the general principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[1][2][3][4]

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications and ASTM E1131 guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of Tris(2,5-xylyl) phosphate into a clean, tared alumina crucible. The use of an alumina crucible is recommended for its inertness at high temperatures.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere and remove any gaseous decomposition products.

  • Heating Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A controlled heating rate is crucial for reproducible results.

  • Data Acquisition: Record the mass of the sample as a function of temperature. The resulting data is typically plotted as percentage mass loss versus temperature.

Expected TGA Profile and Interpretation

The initial mass loss would correspond to the cleavage of the P-O-Aryl bonds, leading to the formation of volatile xylenol and the generation of a polyphosphate residue. At higher temperatures, this residue may further decompose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Detailed DSC Protocol

This protocol is based on the principles described in ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[5][6]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per ASTM D3418.

  • Sample Preparation: Weigh 5-10 mg of Tris(2,5-xylyl) phosphate into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.

  • Atmosphere and Flow Rate: Use a nitrogen purge at a flow rate of 50 mL/min to provide an inert environment.

  • Heating Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the melting point but below the onset of decomposition (e.g., 120°C) at a heating rate of 10°C/min.

    • Cool the sample back to 25°C at 10°C/min.

    • Perform a second heating ramp from 25°C to a higher temperature (e.g., 400°C) at 10°C/min to observe both the melting and decomposition events.

  • Data Acquisition: Record the heat flow as a function of temperature. The data is plotted with heat flow on the y-axis and temperature on the x-axis.

Expected DSC Profile and Interpretation

The DSC thermogram of Tris(2,5-xylyl) phosphate is expected to show a sharp endothermic peak corresponding to its melting point, which has been reported to be in the range of 80-82°C. The area under this peak can be integrated to determine the enthalpy of fusion. At higher temperatures, an exothermic or endothermic event may be observed, corresponding to the decomposition of the molecule.

Decomposition Profile and Mechanistic Insights

The thermal decomposition of triaryl phosphates under inert conditions generally proceeds through the cleavage of the ester linkages. For Tris(2,5-xylyl) phosphate, the primary decomposition pathway is likely the scission of the P-O bond.

Proposed Decomposition Pathway

G cluster_main Thermal Decomposition of Tris(2,5-xylyl) phosphate cluster_products Decomposition Products start Tris(2,5-xylyl) phosphate intermediate Polyphosphate Residue + 2,5-Dimethylphenol (Xylenol) start->intermediate Heat (Δ) P-O Bond Cleavage final Phosphorus Oxides (at higher temp.) intermediate->final Further Heating gaseous Volatile Organics (e.g., 2,5-Dimethylphenol) intermediate->gaseous solid Solid Residue (Polyphosphoric acids) intermediate->solid

Caption: Proposed thermal decomposition pathway of Tris(2,5-xylyl) phosphate.

The initial step involves the cleavage of the P-O-aryl bond, leading to the formation of 2,5-dimethylphenol (xylenol) and a diphosphate or polyphosphate intermediate. This process continues, releasing more xylenol molecules and forming a cross-linked polyphosphoric acid residue. At very high temperatures, this residue can further decompose to form phosphorus oxides. The primary volatile organic product expected from the decomposition under inert conditions is 2,5-dimethylphenol.

Conclusion

Tris(2,5-xylyl) phosphate is a crystalline solid with a melting point of approximately 80-82°C. Its thermal decomposition in an inert atmosphere is expected to commence at temperatures exceeding 300°C, primarily through the cleavage of the P-O-aryl bonds, yielding 2,5-dimethylphenol as the main volatile organic product and a polyphosphate residue. The methodologies for TGA and DSC analysis outlined in this guide, grounded in ASTM standards, provide a robust framework for the detailed characterization of its thermal stability and decomposition profile. This information is essential for its safe and effective application in various high-performance materials.

References

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Environment Agency (UK). [Link]

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358, Intertek. [Link]

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357, Intertek. [Link]

  • Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces, eScholarship, University of California. [Link]

Sources

The Dual-Pronged Shield: Unraveling the Flame Retardant Mechanism of Trixylyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Scientists

Introduction: The Enduring Role of Trixylyl Phosphate in Fire Safety

Trixylyl phosphate (TXP), an organophosphate ester, has long been a cornerstone in the field of flame retardants.[1][2][3] Utilized across a spectrum of polymeric materials, from vinyl polymers and cellulosics to engineering plastics, TXP's efficacy lies in its multifaceted approach to disrupting the combustion cycle.[1][4][5] This guide provides a comprehensive exploration of the chemical and physical mechanisms through which trixylyl phosphate imparts flame retardancy, offering a detailed perspective for researchers and professionals in materials science and fire safety engineering. While historically significant, it is important to note that the use of TXP is now restricted in some regions due to health and environmental concerns.[2]

Commercial TXP is typically a complex mixture of various tris(dimethylphenyl) phosphate isomers, produced through the reaction of phosphorus oxychloride with mixed xylenols.[2][3] This isomeric complexity can influence its physical properties and interactions within a polymer matrix.

Table 1: Key Physicochemical Properties of Trixylyl Phosphate

PropertyValue
Molecular FormulaC₂₄H₂₇O₄P
Molar Mass410.45 g/mol
AppearanceColorless to pale yellow viscous liquid
Boiling Point>300 °C at atmospheric pressure[3]
Decomposition TemperatureAbove 300 °C[3]
Solubility in WaterVery low (e.g., 0.11 mg/l for the trixylenyl phosphate component)[3]

The Core Mechanism: A Tale of Two Phases

The flame retardant action of trixylyl phosphate is not a singular event but a coordinated attack on the fire triangle—heat, fuel, and oxygen—operating in both the solid (condensed) and gaseous phases of combustion.

Condensed-Phase Action: The Formation of a Protective Char Layer

The primary defense mechanism of trixylyl phosphate in the condensed phase is the promotion of a carbonaceous char layer on the surface of the polymer.[1] This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire.[1]

The process is initiated by the thermal decomposition of trixylyl phosphate at elevated temperatures.[3] This decomposition yields phosphoric acid and polyphosphoric acid.[6][7] These acidic species act as catalysts in the dehydration of the polymer backbone, particularly in polymers containing hydroxyl or other susceptible groups.[6][7] This acid-catalyzed dehydration promotes cross-linking and cyclization reactions within the polymer chains, leading to the formation of a stable, insulating char.[8]

Key Steps in Condensed-Phase Action:

  • Thermal Decomposition of TXP: Heat from an ignition source causes TXP to break down.

  • Formation of Phosphoric Acids: The decomposition releases phosphoric acid and polyphosphoric acid.

  • Polymer Dehydration: The acids catalyze the removal of water from the polymer structure.

  • Cross-linking and Char Formation: The dehydrated polymer chains cross-link and aromatize, forming a robust carbonaceous char.

  • Barrier Effect: The char layer insulates the underlying material and restricts the flow of flammable gases to the flame front.

G cluster_0 Condensed Phase Heat Heat TXP TXP Phosphoric Acid Phosphoric Acid TXP->Phosphoric Acid Decomposition Polymer Polymer Phosphoric Acid->Polymer Dehydrated Polymer Dehydrated Polymer Polymer->Dehydrated Polymer Catalysis Char Layer Char Layer Dehydrated Polymer->Char Layer Cross-linking Insulation & Fuel Barrier Insulation & Fuel Barrier Char Layer->Insulation & Fuel Barrier

Gas-Phase Action: Quenching the Fire's Engine

Simultaneously, a portion of the trixylyl phosphate and its decomposition products volatilize and enter the gaseous phase, where they actively interfere with the chemical reactions of combustion.[9] The high-energy radicals, primarily hydroxyl (•OH) and hydrogen (•H) radicals, are the key species that propagate the chain reactions of a flame.[10][11]

Upon entering the flame, phosphorus-containing fragments from TXP decomposition, such as PO• radicals, act as potent radical scavengers.[9][10] These phosphorus radicals react with the highly reactive •OH and •H radicals, converting them into less reactive species.[10] This "radical trapping" effect disrupts the combustion chain reactions, reducing the flame temperature and ultimately extinguishing the flame.[9][10]

Key Steps in Gas-Phase Action:

  • Volatilization: TXP and its decomposition products enter the flame.

  • Formation of Phosphorus Radicals: High temperatures in the flame lead to the formation of active phosphorus species (e.g., PO•).

  • Radical Scavenging: Phosphorus radicals react with and neutralize high-energy •OH and •H radicals.

  • Flame Inhibition: The reduction in radical concentration slows down and can eventually stop the combustion reactions.

G cluster_1 Gas Phase Volatilized TXP Fragments Volatilized TXP Fragments PO• Radicals PO• Radicals Volatilized TXP Fragments->PO• Radicals Flame Chemistry •OH, •H Radicals •OH, •H Radicals PO• Radicals->•OH, •H Radicals Scavenging Combustion Chain Reactions Combustion Chain Reactions Combustion Chain Reactions->•OH, •H Radicals Flame Inhibition Flame Inhibition Combustion Chain Reactions->Flame Inhibition Less Reactive Species Less Reactive Species •OH, •H Radicals->Less Reactive Species

Experimental Evaluation of Flame Retardant Mechanisms

A comprehensive understanding of the flame retardant mechanism of trixylyl phosphate requires a suite of analytical techniques to probe both the condensed and gas-phase actions.

G cluster_2 Experimental Workflow Sample Preparation Sample Preparation Thermal Analysis Thermal Analysis Sample Preparation->Thermal Analysis Flammability Testing Flammability Testing Sample Preparation->Flammability Testing Condensed Phase Analysis Condensed Phase Analysis Thermal Analysis->Condensed Phase Analysis Gas Phase Analysis Gas Phase Analysis Thermal Analysis->Gas Phase Analysis Mechanistic Insight Mechanistic Insight Condensed Phase Analysis->Mechanistic Insight Gas Phase Analysis->Mechanistic Insight Performance Data Performance Data Flammability Testing->Performance Data Performance Data->Mechanistic Insight

Thermal Analysis: TGA-FTIR

Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) is a powerful tool for investigating the thermal decomposition of TXP-containing polymers.

  • Objective: To determine the temperatures at which the material degrades and to identify the chemical nature of the evolved gaseous products.

  • Methodology:

    • A small sample of the polymer with and without TXP is placed in the TGA furnace.

    • The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

    • The TGA measures the weight loss of the sample as a function of temperature. An increase in the char yield at high temperatures for the TXP-containing sample indicates effective condensed-phase action.

    • The gases evolved during decomposition are transferred to an FTIR spectrometer.

    • The FTIR analyzes the infrared absorption of the gases, allowing for the identification of functional groups and specific molecules (e.g., water, carbon dioxide, and phosphorus-containing species). The detection of P=O and P-O bands in the gas phase provides evidence for gas-phase activity.[9]

Flammability Testing

1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample.[12][13][14][15]

  • Methodology:

    • A vertically oriented sample is placed in a glass chimney.[13][14]

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.[13][14]

    • The top of the sample is ignited.[13]

    • The oxygen concentration is adjusted until the flame is self-extinguishing.[13]

    • A higher LOI value for the TXP-containing polymer compared to the neat polymer indicates greater flame retardancy.

2. UL 94 Vertical Burn Test

  • Objective: To classify the flammability of a plastic material based on its response to a small flame ignition source.[16][17][18][19][20]

  • Methodology:

    • A rectangular test specimen is held vertically.[16][17]

    • A flame is applied to the bottom of the specimen for 10 seconds and then removed. The time it takes for the flame to extinguish is recorded.[17]

    • The flame is immediately reapplied for another 10 seconds and removed, and the afterflame and afterglow times are recorded.[17]

    • Observations are made regarding flaming drips that could ignite a cotton patch placed below the specimen.[17]

    • Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior, with V-0 being the most flame-retardant classification.[16]

Table 2: UL 94 Vertical Burn Test Classifications

CriteriaV-0V-1V-2
Afterflame time for each individual specimen≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cottonNoNoYes

3. Cone Calorimetry

  • Objective: To measure the heat release rate (HRR), time to ignition (TTI), and other combustion parameters of a material under controlled heat flux conditions.[21]

  • Methodology:

    • A horizontally oriented sample is exposed to a specific level of radiant heat from a conical heater.

    • The time it takes for the sample to ignite is recorded (TTI).

    • Upon ignition, the heat release rate is continuously measured. A lower peak heat release rate (pHRR) and total heat released (THR) for the TXP-containing polymer indicate a significant reduction in fire hazard.[21]

    • Smoke production and the evolution of toxic gases can also be monitored.

Conclusion: A Synergistic Approach to Fire Safety

The mechanism of action of trixylyl phosphate as a flame retardant is a prime example of a synergistic, dual-phase approach. By simultaneously forming a protective char layer in the condensed phase and actively inhibiting combustion chemistry in the gas phase, TXP provides effective fire protection to a wide range of polymeric materials. A thorough understanding of these mechanisms, verified through rigorous experimental evaluation, is crucial for the continued development of advanced and environmentally benign fire safety solutions.

References

  • PubChem. Trixylenyl phosphate. National Center for Biotechnology Information. [Link]

  • Sinobio Chemistry. (2024, October 11). What is Trixylenyl Phosphate(TXP)?. [Link]

  • Chiron AS. Trixylyl phosphate (TXP). [Link]

  • Environment Agency. (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). [Link]

  • Google Patents. (2013).
  • ASTM International. (2023). D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). [Link]

  • ResearchGate. (2015). Char Structure and Charring Mechanism of Phosphazene-Based Epoxy Resin during Combustion. [Link]

  • Papaspyrides, C. D., & Kiliaris, P. (Eds.). (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. ACS Applied Polymer Materials, 1(5), 1045–1053. [Link]

  • Intertek. Oxygen Index ASTM D2863. [Link]

  • MG Chemicals. (2020). Understanding The UL94 Vertical Burn Test. [Link]

  • MDPI. (2021). The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. Polymers, 13(21), 3799. [Link]

  • National Center for Biotechnology Information. (2023). Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. Polymers, 15(7), 1709. [Link]

  • Royal Society of Chemistry. (2018). Kinetics of the gas-phase reaction of hydroxyl radicals with trimethyl phosphate over the 273–837 K temperature range. Physical Chemistry Chemical Physics, 20(3), 1533-1542. [Link]

  • National Center for Biotechnology Information. (2023). The Effect of Phosphoric Acid on the Flame Retardancy and Interfacial Adhesion of Carbon Fiber with Thermoplastic Resin PA6. Polymers, 15(13), 2942. [Link]

  • UL Solutions. Combustion (Fire) Tests for Plastics. [Link]

  • Fireproof cable. Oxygen Index Test in accordance with ASTM D 2863. [Link]

  • ResearchGate. (2021). The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. [Link]

  • MDPI. (2019). Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66. Polymers, 11(11), 1779. [Link]

  • FAA Fire Safety. Standard Method of Test for FLAMMABILITY OF PLASTICS USING THE OXYGEN INDEX METHOD. [Link]

  • ResearchGate. (2007). Char-forming mechanism of a novel polymeric flame retardant with char agent. [Link]

  • ResearchGate. (2008). The limiting oxygen index test (revisited). [Link]

  • Sinobio Chemistry. (2024, August 22). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Purification and Analysis of Tris(2,5-xylyl) Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purification and quantitative analysis of Tris(2,5-xylyl) phosphate, a significant organophosphate compound used as a plasticizer and flame retardant.[1] Given that commercial trixylenyl phosphate is often a complex mixture of various isomers and related substances, a reliable chromatographic method is essential for quality control and research.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development principles, a detailed protocol, and validation in accordance with ICH guidelines.[4][5]

Introduction

Tris(2,5-xylyl) phosphate is a member of the triaryl phosphate ester family, which sees wide industrial use.[6] The synthesis of these compounds often results in a mixture of isomers and impurities, making purification a critical step to ensure product quality and safety.[7][8] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such complex mixtures.[9] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating non-polar compounds like Tris(2,5-xylyl) phosphate.[10]

The causality behind the experimental choices is explained throughout, providing a clear understanding of the method's development and ensuring its trustworthiness through a self-validating system of checks and balances.

Physicochemical Properties of Tris(2,5-xylyl) Phosphate

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

  • Structure and Polarity: Tris(2,5-xylyl) phosphate is a non-polar, hydrophobic molecule due to the three aromatic xylenyl groups attached to the phosphate ester core.[1] This high degree of non-polarity dictates the use of a reversed-phase chromatographic approach, where a non-polar stationary phase is paired with a polar mobile phase.[9][11]

  • Solubility: The compound has very low solubility in water but is soluble in organic solvents such as toluene, acetonitrile, and methanol.[1][12] This informs the choice of diluent for sample preparation and the organic component of the mobile phase.

  • UV Absorbance: The presence of aromatic rings in the structure results in strong UV absorbance, making UV detection a suitable and sensitive method for quantification. The UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development and Rationale

The goal was to develop a method that provides high resolution, good peak shape, and reliable quantification.

Choice of Stationary Phase (Column)

Rationale: Based on the non-polar nature of Tris(2,5-xylyl) phosphate, a C18 (octadecylsilane) bonded silica column was selected. C18 columns are the most popular type for reversed-phase HPLC, offering excellent retention and separation of hydrophobic compounds.[10]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Justification: The 150 mm length provides sufficient theoretical plates for good resolution, while the 5 µm particle size offers a good balance between efficiency and backpressure.

Choice of Mobile Phase

Rationale: A gradient elution with a mixture of water and an organic solvent is necessary to elute the highly retained Tris(2,5-xylyl) phosphate in a reasonable time with good peak shape. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Justification: A gradient starting with a higher percentage of water and increasing the percentage of acetonitrile allows for the elution of any more polar impurities first, followed by the target analyte. This approach ensures sharp peaks and a stable baseline.

Detection

Rationale: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. By monitoring at the λmax of Tris(2,5-xylyl) phosphate, optimal sensitivity is achieved. A wavelength of 265 nm is a typical starting point for substituted aromatic compounds.

Experimental Workflow and Protocol

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration & SST A->C Load Samples B Mobile Phase Preparation & Degassing B->C Pump Solvents D Sample Injection & Chromatographic Run C->D System Ready E Peak Integration & Quantification D->E Acquire Data F Report Generation E->F Process Results

Caption: High-Level HPLC Workflow Diagram.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • Filter both phases through a 0.45 µm membrane filter.

    • Degas the mobile phases using sonication or helium sparging for 15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Tris(2,5-xylyl) phosphate reference standard.

    • Dissolve in acetonitrile in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

    • Perform serial dilutions to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing Tris(2,5-xylyl) phosphate.

    • Dissolve in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 265 nm
Run Time 25 minutes

Table 1: Optimized HPLC Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
15.00100
20.00100
20.13070
25.03070

Table 2: Gradient Elution Program

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • The system is deemed suitable for use if it meets the acceptance criteria outlined in Table 3.[13][14][15] The objective of SST is to verify that the complete analytical system is suitable for its intended application.[15]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[13]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.[16]
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[13]
% RSD of Retention Time ≤ 1.0%Confirms retention time reproducibility.

Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria

Method Validation

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[17][18] Validation ensures the reliability and accuracy of the results.[4][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the Tris(2,5-xylyl) phosphate peak from any impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are recommended.[17] The linearity should be evaluated by linear regression analysis of the calibration curve.

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

Conclusion

This application note presents a specific, accurate, and precise RP-HPLC method for the purification and analysis of Tris(2,5-xylyl) phosphate. The detailed protocol and the rationale behind the methodological choices provide a solid foundation for its implementation in quality control and research environments. The inclusion of system suitability and method validation criteria ensures that the method will consistently produce reliable data that meets regulatory expectations.[20]

References

  • Bhatt, J., & Patel, K. (2022). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Trixylyl phosphate. Link

  • Chiron. (n.d.). Trixylyl phosphate (TXP). Link

  • CymitQuimica. (n.d.). CAS 25155-23-1: Trixylenyl phosphate. Link

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Link

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Link

  • Grokipedia. (n.d.). Trixylyl phosphate. Link

  • Lombardo, P., & Egry, I. J. (1979). Identification and gas-liquid chromatographic determination of aryl phosphate residues in environmental samples. Journal of the Association of Official Analytical Chemists, 62(1), 47–51. Link

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Link

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Link

  • Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Link

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Waters Corporation. (n.d.). HPLC Separation Modes. Link

  • Wenzel, T. (n.d.). System Suitability. LibreTexts.
  • Zhang, X. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Journal of Analytical and Pharmaceutical Chemistry. Link

  • CN104502496A - Detection method for trixylyl phosphate in plastic products - Google Patents. Link

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. Link

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Link

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. Link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Link

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Link

  • System Suitability Requirements for SEC Chromatographic Methods Used in PA Labor
  • Analysis and Hydrolysis of Commercial Aryl Phosphates - epa nepis. Link

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Link

  • (PDF) A high sensitivity, low volume HPLC method to determine soluble reactive phosphate in freshwater and saltwater - ResearchGate. Link

  • (PDF) Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate - ResearchGate. Link

Sources

Application Notes & Protocols: Synthesis and Characterization of Tris(2,5-xylyl) phosphate for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Merit of Tris(2,5-xylyl) phosphate

Tris(2,5-xylyl) phosphate, also known as tris(2,5-dimethylphenyl) phosphate, is an organophosphate ester with significant industrial and emerging research applications. Primarily utilized as a flame retardant and plasticizer in polymers and hydraulic fluids, its unique sterically hindered structure offers potential for novel applications in materials science and synthetic chemistry.[1][2] The 2,5-dimethylphenyl substituents create a bulky molecular architecture that can influence material properties such as thermal stability and viscosity. For researchers, this compound serves as an interesting scaffold for the development of functionalized triaryl phosphates and as a model for studying the structure-property relationships of organophosphate esters. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and detailed characterization of Tris(2,5-xylyl) phosphate for research and development purposes.

Chemical Profile and Safety

PropertyValueReference
Molecular Formula C₂₄H₂₇O₄P[3]
Molecular Weight 410.44 g/mol [3]
CAS Number 19074-59-0[3]
Appearance Solid crystals[3]
Solubility Soluble in ether, benzene; slightly soluble in ethanol[3]

Safety Precautions: Tris(2,5-xylyl) phosphate is classified as a substance that may cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Tris(2,5-xylyl) phosphate: A Laboratory-Scale Protocol

The synthesis of Tris(2,5-xylyl) phosphate is achieved through the electrophilic substitution reaction between phosphorus oxychloride and 2,5-dimethylphenol. The reaction proceeds via the nucleophilic attack of the hydroxyl group of 2,5-dimethylphenol on the phosphorus center of phosphorus oxychloride, with the sequential displacement of chloride ions. Pyridine is utilized as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products POCl3 POCl₃ (Phosphorus oxychloride) Reaction + POCl3->Reaction Xylenol 3 x 2,5-Dimethylphenol Xylenol->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Solvent Anhydrous Dichloromethane (Solvent) Solvent->Reaction Product Tris(2,5-xylyl) phosphate Byproduct 3 x Pyridinium hydrochloride Reaction->Product Reaction->Byproduct

Caption: Synthesis of Tris(2,5-xylyl) phosphate.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylphenol122.1610.0 g0.0819
Phosphorus oxychloride153.333.8 mL (6.28 g)0.0409
Anhydrous Pyridine79.106.6 mL0.0819
Anhydrous Dichloromethane-100 mL-
1 M Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---
Step-by-Step Protocol:
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,5-dimethylphenol (10.0 g, 0.0819 mol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reagents: Add anhydrous pyridine (6.6 mL, 0.0819 mol) to the flask. Slowly add phosphorus oxychloride (3.8 mL, 0.0409 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of Tris(2,5-xylyl) phosphate

The crude product can be purified by either recrystallization or column chromatography.

Protocol 1: Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. The crude product should be soluble in hot ethanol and insoluble in cold water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add water dropwise until the solution becomes slightly turbid.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold ethanol/water (1:1), and dry under vacuum.[5]

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column in hexanes.

    • Load the adsorbed product onto the column.

    • Elute the column with the chosen solvent gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified Tris(2,5-xylyl) phosphate.

Characterization of Tris(2,5-xylyl) phosphate

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H & ³¹P) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (GC-MS) Synthesis->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Trixylyl Phosphate in Lubricant Base Oils

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for lubricant formulation. This guide is designed for researchers, scientists, and formulation professionals encountering solubility issues with trixylyl phosphate (TXP) in various lubricant base oils. As a key anti-wear and extreme pressure additive, ensuring the complete and stable dissolution of TXP is critical for lubricant performance.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is trixylyl phosphate (TXP) and what is its primary function in lubricants?

A1: Trixylyl phosphate (TXP), also known as tris(dimethylphenyl) phosphate, is an organophosphate ester.[4] In lubricants, it primarily functions as an anti-wear (AW) and extreme pressure (EP) additive.[1][2] Under high-pressure and temperature conditions at metal-to-metal contact points, TXP decomposes and reacts with the metal surface to form a protective phosphide layer.[3] This sacrificial film prevents direct metal contact, significantly reducing wear and preventing seizure.[3][5] It is valued for its thermal stability and resistance to oxidation.[1]

Q2: I'm observing haze or sediment after adding TXP to my base oil. What are the root causes?

A2: Haze, cloudiness, or precipitation of TXP is a clear indicator of poor solubility. The primary causes are:

  • Polarity Mismatch: TXP is a relatively polar molecule due to the phosphate ester group. Many modern, highly refined base oils, such as API Group II, Group III, and polyalphaolefins (PAOs), are highly paraffinic and non-polar.[6][7] This mismatch in polarity is the most common reason for poor solubility.

  • Low Solvency of Base Oil: The solvency power of a base oil is its ability to dissolve additives. Highly refined base stocks have low aromatic content, which significantly reduces their ability to dissolve polar additives like TXP.[6] The aniline point of an oil is a measure of its solvency; a higher aniline point indicates lower solvency.[8]

  • Insufficient Temperature: The solubility of TXP is highly dependent on temperature.[6] Attempting to blend at too low a temperature will likely result in incomplete dissolution.

  • Concentration Exceeds Solubility Limit: Every base oil has a saturation point for a given additive at a specific temperature. You may be attempting to add more TXP than the base oil can physically dissolve.[6]

  • Low-Temperature Drop-Out: A blend that is clear and stable at room temperature or elevated temperatures may become hazy or form precipitates when cooled. This is known as reaching the "cloud point," where dissolved components begin to crystallize or separate.[9][10]

Q3: How do different API base oil groups affect TXP solubility?

A3: The American Petroleum Institute (API) classifies base oils into five groups based on their manufacturing process, saturate levels, sulfur content, and viscosity index (VI).[11][12][13] These properties directly impact solvency.

API GroupDescriptionSaturatesSulfur (%)VITypical Solvency for TXP
Group I Solvent-Refined Mineral Oil< 90%> 0.03%80-120Good to Excellent: Higher levels of aromatics and impurities provide good solvency.[7]
Group II Hydrotreated Mineral Oil≥ 90%≤ 0.03%80-120Fair to Poor: Lower aromatic content reduces solvency compared to Group I.[6][7]
Group III Severely Hydrocracked Mineral Oil≥ 90%≤ 0.03%> 120Poor: Very low aromatic content results in poor solvency for polar additives.[7]
Group IV Polyalphaolefins (PAO)Synthetic HydrocarbonN/AHighVery Poor: PAOs are highly non-polar and have extremely low solvency.[8]
Group V All others (e.g., Esters, PAGs)VariesVariesVariesExcellent (Esters): Synthetic esters are polar and are excellent solvents for TXP.[14]

Q4: Can co-solvents or solubility enhancers be used, and how do they work?

A4: Absolutely. Using a co-solvent is a very common and effective strategy.[15][16] Co-solvents are fluids that are miscible with both the base oil and the additive.[15] They act as a "bridge," improving the overall solvency of the blend. For TXP, the most effective co-solvents are synthetic esters (an API Group V base oil), such as dicarboxylic acid esters (e.g., dioctyl adipate).[6][14] These esters have a higher polarity that can effectively solvate the TXP molecules, allowing them to be stably incorporated into the non-polar base oil matrix.[17]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving TXP solubility issues.

Issue 1: Immediate Haze or Incomplete Dissolution at Blending Temperature
Potential Cause Diagnostic Step Recommended Solution Scientific Rationale
Insufficient Mixing Energy Observe the blend during mixing. Are there "dead zones" in the vessel? Is the vortex sufficient?Increase agitation speed or use a higher shear mixer. Ensure the mixing blade is appropriately sized and positioned for the vessel.Proper agitation provides the mechanical energy needed to break down additive agglomerates and promote intimate contact between the base oil and TXP molecules, facilitating dissolution.
Blending Temperature Too Low Measure the temperature of the base oil before and during TXP addition.Gently heat the base oil to 40-60°C before and during the addition of TXP. Maintain heat and agitation until the solution is clear.The solubility of solids and viscous liquids in oil increases with temperature.[6] Elevating the temperature provides the necessary thermal energy to overcome intermolecular forces and promote dissolution.
Solvency Mismatch You are using a Group II, III, or IV base oil.Introduce a synthetic ester co-solvent (e.g., 2-10% by weight). Start with a low concentration and increase as needed.The polar ester molecules solvate the polar TXP, creating a more stable micro-environment that allows for dispersion within the non-polar bulk oil.[6][15]
Issue 2: Solution is Clear When Hot, but Becomes Hazy Upon Cooling (Low-Temperature Instability)
Potential Cause Diagnostic Step Recommended Solution Scientific Rationale
Cloud Point Reached Perform a cloud point test (ASTM D2500) on the final blend.[9][10]1. Add an ester co-solvent to depress the cloud point.[6] 2. Consider a base oil with better low-temperature properties. 3. Re-evaluate the required TXP concentration; a lower amount may be sufficient and stay in solution.As the temperature drops, the kinetic energy of the molecules decreases, and the weak solvency of the base oil is no longer sufficient to keep the TXP dissolved. Wax crystals from the base oil can also act as nucleation sites for TXP precipitation.[9][10] Esters can interfere with this crystallization process.
Additive "Stacking" or Interaction Does the formulation contain other additives? (e.g., viscosity index improvers, detergents).Blend TXP into the base oil first until fully dissolved before introducing other additives.Some additives can compete for solvency or interact in a way that reduces the overall stability of the blend. Ensuring TXP is fully dissolved first can mitigate these negative interactions.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing TXP solubility problems.

G cluster_start Start: Observe Solubility Issue cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end End Goal start Haze, Cloudiness, or Precipitation of TXP temp_check Is Blend Temperature Adequate (e.g., >40°C)? start->temp_check base_oil_check What is the Base Oil Type? temp_check->base_oil_check Yes heat Increase Blending Temperature & Agitation temp_check->heat No cooling_check Does Haze Appear Only on Cooling? base_oil_check->cooling_check Group I cosolvent Add Ester Co-Solvent (2-10%) base_oil_check->cosolvent Group II, III, IV cloud_point Perform Cloud Point Test (ASTM D2500) cooling_check->cloud_point Yes reformulate Consider Base Oil with Better Solvency cooling_check->reformulate No, Haze is Immediate end_goal Clear, Stable Lubricant Formulation heat->end_goal cosolvent->end_goal cloud_point->cosolvent reformulate->end_goal

Caption: A decision-making workflow for troubleshooting TXP solubility.

Experimental Protocols

Protocol 1: Visual Solubility Assessment

Objective: To visually determine the solubility limit of TXP in a base oil at a specific temperature.

Materials:

  • Trixylyl Phosphate (TXP)

  • Base oil(s) to be tested

  • Series of clean, dry glass vials or beakers

  • Magnetic stirrer and stir bars

  • Hot plate with temperature control

  • Analytical balance

Procedure:

  • Preparation: Prepare a series of 100g samples of the base oil in separate beakers.

  • Heating: Place the beakers on a hot plate and heat to the desired test temperature (e.g., 40°C). Add a magnetic stir bar to each and begin moderate agitation.

  • Incremental Addition: To the first beaker, add 0.5% by weight of TXP. To the second, add 1.0%, to the third, 1.5%, and so on, creating a concentration gradient.

  • Dissolution: Allow each sample to mix for 30 minutes at temperature after the TXP addition.

  • Observation: After 30 minutes, stop agitation. Remove the beakers from the heat and visually inspect each against a dark background. Note the concentration at which the first signs of haze or undissolved material appear. This is the approximate solubility limit at that temperature.

  • Low-Temperature Check: Allow the clear samples to cool to room temperature and then place them in a refrigerator (approx. 4°C) for 24 hours. Observe for any signs of haze or precipitation, which would indicate low-temperature instability.

Protocol 2: Determining Cloud Point (Based on ASTM D2500)

Objective: To determine the temperature at which a lubricant blend becomes cloudy upon cooling, indicating the beginning of additive or wax precipitation.[9][10][18]

Materials:

  • Clear lubricant blend containing TXP

  • ASTM D2500 compliant apparatus (test jar, jacket, cooling bath)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: The sample must be free of moisture. Heat the sample to at least 14°C above the expected cloud point.[10]

  • Apparatus Setup: Place the cooling bath at the specified temperature. For expected cloud points above -38°C, the initial bath can be at 0°C.

  • Cooling: Pour the warm sample into the test jar to the marked level. Place the thermometer in the cork stopper and insert it into the jar. Place the jar inside the jacket and submerge it in the cooling bath.

  • Observation: At every 1°C drop in temperature, remove the jar from the jacket and quickly inspect the bottom for a distinct cloudiness or haze. This entire inspection should take no more than 3 seconds.[10]

  • Recording: The temperature at which the first haze is observed at the bottom of the jar is recorded as the cloud point.[18]

Mechanism of Co-Solvency

The diagram below illustrates how a polar ester co-solvent improves the solubility of polar TXP in a non-polar base oil.

G cluster_before Before Co-Solvent cluster_after After Adding Ester Co-Solvent TXP1 TXP TXP2 TXP TXP1->TXP2 Aggregates BaseOil1 Base Oil BaseOil2 Base Oil BaseOil3 Base Oil label_insoluble Insoluble: Polarity Mismatch TXP3 TXP Ester1 Ester TXP3->Ester1 Solvated Ester2 Ester TXP3->Ester2 Solvated BaseOil4 Base Oil Ester1->BaseOil4 BaseOil5 Base Oil Ester2->BaseOil5 label_soluble Soluble: Esters Bridge Polarity Gap

Caption: Co-solvency mechanism for TXP in non-polar base oil.

References

  • Benchchem. Technical Support Center: Solubility of Tricresyl Phosphate in Non-Polar Base Oils.
  • ZXCHEM. Trixylyl Phosphate | Flame Retardant & Lubricant Additive.
  • ChemicalBook. Trixylyl phosphate CAS#: 25155-23-1.
  • GOV.UK. Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1).
  • ZXCHEM. Trixylyl Phosphate.
  • SciSpace. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils.
  • Google Patents. BRPI0619880A2 - method for improving solvency and solubility of base oil (s) performance additives, lubricating oil feedstock, lubricating oil formulation, and lubricating oil additive concentrate.
  • NASA Technical Reports Server. Mechanism of lubrication by tricresylphosphate (TCP).
  • PubChem - NIH. Trixylenyl phosphate | C24H27O4P | CID 19736.
  • GO YEN CHEMICAL INDUSTRIAL CO LTD. GOYENCHEM-TXP Trixylyl Phosphate CAS NO. 25155-23-1.
  • Ayalytical. ASTM D2500 Method for Cloud Point Testing.
  • SciSpace. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils.
  • Google Patents. US3172816A - Method of increasing the oil solubility of compounds and products thereof.
  • Wikipedia. Cosolvent.
  • Eurofins TestOil. API Base Oil Classification Explained.
  • ASTM International. D2500 Standard Test Method for Cloud Point of Petroleum Products and Liquid Fuels.
  • ResearchGate. Novel Studies on Precipitated Phosphate Ester Scale Inhibitors for Precipitation Squeeze Application.
  • ResearchGate. The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust.
  • Nafta-Gaz. The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates.
  • Avens Publishing Group. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils.
  • American Petroleum Institute. Oil Categories.
  • NCWM. Cloud Point of Petroleum Products and Liquid Fuels (Optical Detection Stepped Cooling Method).
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.
  • Taylor & Francis Online. Cosolvent – Knowledge and References.
  • Lube Media. New base oils pose a challenge for solubility and lubricity.
  • DieselNet. Fuel Property Testing: Low Temperature Operability.
  • Machinery Lubrication India. Understanding the Differences in Base Oil Groups.
  • Pakelo Lubricants. Base Oil API Classification: Mineral and Synthetic.
  • DPT Laboratories. Enhancing the Solubility of Poorly Water-Soluble Drugs in the Presence of Nano-Emulsion Particles.
  • Google Patents. WO1997009291A1 - Addition of co-solvents to furfural for aromatic extractions.
  • ADDINOL. Base oil - Definition & groups.
  • PARSROS. Standard Test Method for Cloud Point of Petroleum Products (ASTM D 2500).

Sources

Technical Support Center: Refinement of Analytical Methods for Detecting Trixylyl Phosphate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of trixylyl phosphate (TXP) impurities. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, validate, and troubleshoot analytical methods for this complex group of compounds. Trixylyl phosphate is not a single molecular entity but a complex mixture of isomers, often designated as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).[1][2] This complexity, coupled with the chemical properties of phosphate esters, presents unique analytical challenges.

This resource provides field-proven insights and systematic approaches to overcome common obstacles encountered during the analysis of TXP and related organophosphate impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during TXP analysis.

Q1: Why do my TXP peaks show significant tailing or broadening in my Gas Chromatography (GC) analysis?

A: Peak tailing for phosphate esters is a classic sign of unwanted secondary interactions within the GC system. The primary cause is often active sites in the sample flow path.

  • Causality: The phosphate group is polar and can interact strongly with active sites (e.g., free silanol groups) in glass liners, on column cuts, or on particulate accumulation in the injector. This leads to adsorption, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailing peak.

  • Quick Solution:

    • Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner. Replace it frequently, as its inertness degrades over time, especially with complex matrices.

    • Column Maintenance: Clip the first 10-15 cm from the front of your GC column. This removes accumulated non-volatile residues that can be a source of activity.

    • Check Sample Purity: Acidic impurities in your sample can damage the column's stationary phase, creating active sites.[3][4]

Q2: I am struggling to separate the various TXP isomers. What is the recommended starting point for column selection?

A: The co-elution of TXP isomers is a significant challenge due to their similar physical properties. The key is to select a GC column phase that can exploit subtle differences in their structure.

  • Expert Recommendation: A mid-polarity column is often the best starting point. While non-polar phases separate based on boiling point (which is very similar for isomers), a phenyl-containing phase can provide alternative selectivity.

  • Column Choices:

    • 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms): A good general-purpose starting point, but may not resolve all critical isomers.

    • Mid-Polarity Phenyl Phases (e.g., DB-1701, DB-35ms): These columns, with higher phenyl content (14-35%), offer different selectivity through pi-pi interactions with the aromatic rings of the TXP isomers, often providing superior resolution. A DB-1701 column has been successfully used for separating TXP from other phenol phosphates like tricresyl phosphate (TCP).[5]

    • High-Phenyl Phases (e.g., DB-65, HP-50+): In some cases, a higher phenyl content can further enhance isomer separation.

Q3: My method lacks the sensitivity to detect trace-level TXP impurities. How can I lower my Limit of Detection (LOD)?

A: Achieving low detection limits requires optimizing the entire analytical workflow, from sample preparation to detection.

  • Sample Preparation: Concentrate your analyte. Techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate TXP from a larger sample volume into a smaller volume of clean solvent.

  • Injection Technique: If using a GC-MS, switch from split to splitless injection to introduce more of your sample onto the column. Optimize the splitless hold time to ensure efficient transfer of TXP without introducing excessive solvent.

  • Detector Choice: A mass spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode is significantly more sensitive than a Flame Ionization Detector (FID).[5] For TXP, characteristic ions such as m/z 410 (molecular ion) and 396 can be monitored for high sensitivity and selectivity.[6] A nitrogen-phosphorus detector (NPD) is also highly selective and sensitive for organophosphates.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides systematic, cause-and-effect troubleshooting for persistent and complex issues.

Guide 2.1: Diagnosing and Resolving Poor Peak Shape

Poor peak shape compromises both quantification and resolution. This guide provides a logical workflow to identify and correct the root cause.

The Problem: Asymmetric or Broad Peaks

You observe peaks that are tailing (asymmetry > 1.2), fronting (asymmetry < 0.8), or excessively broad, leading to poor integration and loss of resolution.

Troubleshooting Workflow

G start Poor Peak Shape Observed check_system 1. Check for System Leaks (Inlet, Column Fittings) start->check_system check_liner 2. Inspect Inlet Liner check_system->check_liner No leaks found liner_ok Liner is clean & deactivated? check_liner->liner_ok replace_liner Action: Replace Liner Use a fresh, deactivated liner. liner_ok->replace_liner No check_column 3. Evaluate Column Health liner_ok->check_column Yes end_good Problem Resolved replace_liner->end_good clip_column Action: Clip 15cm from column front. Re-install and condition. check_column->clip_column column_ok Peak shape improved? clip_column->column_ok check_method 4. Review Method Parameters column_ok->check_method No column_ok->end_good Yes replace_column Action: Replace Column Column is irreversibly damaged. check_method->replace_column If all else fails replace_column->end_good

Caption: Troubleshooting workflow for poor GC peak shape.
Detailed Causality and Actions
  • System Leaks: A leak in the carrier gas path, particularly at the septum or column fittings, allows oxygen into the system. At high temperatures, oxygen rapidly degrades the column's stationary phase, creating active sites that cause peak tailing.

    • Action: Use an electronic leak detector to systematically check all fittings from the injector to the detector.

  • Inlet Liner Activity: The inlet liner is the first point of contact for your sample. Non-volatile matrix components can coat the liner surface, and repeated high-temperature cycles can destroy the deactivation layer.

    • Action: Remove and visually inspect the liner. If it's discolored or contains visible residue, replace it. Do not attempt to clean and reuse liners for trace analysis; replacement is more reliable.[8]

  • Column Contamination/Damage: The first few meters of the analytical column act as a guard, accumulating non-volatile "matrix" components. This section can become highly active, causing peak shape issues for sensitive compounds like phosphate esters.

    • Action: Cool the oven, carefully remove the column from the inlet, and trim 10-15 cm from the front end using a ceramic wafer for a clean cut. Reinstall the column and perform a short conditioning run.

  • Method Parameters: An incorrect injection temperature or a poorly optimized temperature ramp can also affect peak shape.

    • Action: For thermally labile compounds, ensure the inlet temperature is not excessively high. For broad peaks, a slower oven ramp rate can sometimes improve focusing at the head of the column.

Guide 2.2: Improving Separation of Critical Isomer Pairs

TXP is a mixture of numerous isomers, and separating them is crucial for accurate impurity profiling.[1][2]

The Problem: Co-eluting Isomers

Two or more TXP isomers consistently elute as a single peak, preventing individual quantification.

Systematic Approach to Resolution Enhancement
  • Lower the Initial Oven Temperature:

    • Causality: Starting the GC oven program at a lower temperature improves the "focusing" of analytes at the head of the column. When analytes are introduced from the hot injector into a cooler column, they condense in a very tight band. A sharper initial band provides a better starting point for the chromatographic separation, enhancing resolution.

    • Action: Decrease the initial oven temperature by 10-20°C and adjust the initial hold time to ensure the solvent has fully eluted before the ramp begins.

  • Reduce the Temperature Ramp Rate:

    • Causality: A slower ramp rate gives the isomers more time to interact with the stationary phase. Since separation is a function of the differential partitioning between the mobile and stationary phases, more time allows for these subtle differences to have a greater effect, stretching the elution of the compounds and improving resolution.

    • Action: Halve your current ramp rate (e.g., from 10°C/min to 5°C/min) and observe the effect on the critical pair.

  • Select an Orthogonal Column Chemistry:

    • Causality: If optimizing the method on your current column fails, the stationary phase may not be capable of resolving the isomers. You need a column with a different separation mechanism ("orthogonal" selectivity). For TXP, which is aromatic, moving to a column with a higher phenyl content can introduce pi-pi interactions that separate isomers based on their shape and electron distribution, not just their boiling points.

    • Action: Switch from a standard 5% phenyl column to a 35-50% phenyl-substituted column.

Data-Driven Column Selection

The table below summarizes common GC stationary phases and their applicability to organophosphate isomer separation.

Stationary PhasePolarityPrimary Separation MechanismSuitability for TXP Isomers
100% Dimethylpolysiloxane (e.g., DB-1)Non-polarBoiling PointPoor
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms)Low-polarityBoiling Point, some shape selectivityModerate - Good starting point
35% Phenyl-Methylpolysiloxane (e.g., DB-35ms)Mid-polarityShape selectivity, pi-pi interactionsExcellent - Often provides the best resolution
50% Phenyl-Methylpolysiloxane (e.g., DB-17)Mid-polarityStrong pi-pi interactionsExcellent - Alternative to 35% phase

Section 3: Experimental Protocols

Adherence to a validated, step-by-step protocol is essential for reproducible results. The following protocols are provided as robust starting points for method development, grounded in established practices for organophosphate analysis.[9][10]

Protocol 3.1: Sample Preparation via Toluene Extraction

This protocol is adapted for the extraction of TXP from solid matrices like plastics or polymers, based on established methods.[6][11]

Objective: To efficiently extract TXP impurities from a solid sample into a solvent suitable for GC-MS analysis.

Materials:

  • Sample (e.g., plastic, polymer)

  • Toluene (HPLC or GC-grade)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Rotary evaporator

  • 0.22 µm PTFE syringe filters

Procedure:

  • Sample Comminution: Accurately weigh ~1.0 g of the sample material. If the sample is a large solid, cryo-mill or cut it into small pieces (< 2mm) to maximize surface area for extraction.

  • Solvent Extraction: Place the prepared sample into a 50 mL centrifuge tube. Add 20 mL of toluene.

  • Agitation: Vortex the tube vigorously for 1 minute.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature. This uses cavitation to disrupt the sample matrix and enhance extraction efficiency.

  • Separation: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the solid material.

  • Concentration: Carefully decant the toluene supernatant into a round-bottom flask. Concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C.

  • Final Preparation: Quantitatively transfer the concentrated extract to a 2 mL autosampler vial. Filter the extract through a 0.22 µm PTFE syringe filter to remove any remaining particulates before injection. This step is critical to prevent contamination of the GC inlet and column.[6]

Protocol 3.2: GC-MS Method for TXP Impurity Profiling

This method provides a robust starting point for the separation and detection of TXP impurities, consistent with industry practices for semi-volatile organic compounds.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Column: Agilent J&W DB-35ms or equivalent (30 m x 0.25 mm, 0.25 µm)

GC Parameters:

  • Inlet: Splitless mode

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Quantifier Ion: m/z 410.1

    • Qualifier Ions: m/z 396.1, 209.1[6]

Method Validation: This analytical procedure should be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[12][13][14] Key validation parameters to assess include:

  • Specificity: The ability to detect TXP without interference from the matrix.

  • Linearity: Demonstrated across a range of concentrations (e.g., 0.05-10 mg/L).[6]

  • Accuracy: Determined by spike/recovery experiments, with typical acceptance criteria of 90-110%.[6]

  • Precision: Assessed at repeatability and intermediate precision levels, with a relative standard deviation (RSD) of <3% being a common target.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).

References

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • Lu, C., Han, D., Lu, L., Mu, J., Zhao, Q., & Fu, X. (2011). GC-MS determination of phenol phosphates in nipple. Lihua Jianyan, Huaxue Fence, 47(10), 1165-1167.
  • Google Patents. (2015). CN104502496A - Detection method for trixylyl phosphate in plastic products.
  • Australian Government Department of Health. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from [Link]

  • Botkin, J. H. (2015). GreenScreen® Assessment for Trixylyl phosphate (CAS No. 25155-23-1).
  • Google Patents. (2013). CN103224521A - Preparation method of trixylenyl phosphate.
  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP) – A substance of very high concern (SVHC). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • California Environmental Protection Agency. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. Retrieved from [Link]

  • Reddit. (2023). TLC of Phosphate Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Advanced GC Troubleshooting. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wright, J. (n.d.). Phosphate Ester Fluids - Benefits and Limitations. Machinery Lubrication. Retrieved from [Link]

  • Federal Aviation Administration. (2010). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Retrieved from [Link]

  • Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Institutes of Health. (2017). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert column. Retrieved from [Link]

  • Fluitec. (2020). How to Monitor and Maintain Phosphate Ester Fluids. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants - Analytical Methods. Retrieved from [Link]

  • LCGC International. (2015). Seven Things to Avoid in the Liquid Chromatography Laboratory. Retrieved from [Link]

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Validation & Comparative

Performance comparison of trixylyl phosphate versus halogenated flame retardants

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enhanced fire safety for polymeric materials, the choice of flame retardant is a critical decision that balances efficacy, material integrity, and environmental and health considerations. This guide provides an in-depth technical comparison between trixylyl phosphate (TXP), a non-halogenated organophosphate flame retardant, and the broad class of halogenated flame retardants (HFRs). This analysis is intended for researchers, scientists, and product development professionals to inform the selection of the most appropriate flame retardant technology for their specific applications.

Introduction: The Imperative of Fire Safety in Modern Materials

The proliferation of polymeric materials in sectors ranging from electronics and construction to transportation has necessitated the use of flame retardants to meet stringent fire safety standards. Historically, halogenated compounds, particularly brominated and chlorinated flame retardants, have been widely used due to their high efficiency in flame suppression. However, growing concerns over their environmental persistence, bioaccumulation, and potential health risks have driven the search for viable alternatives.[1] Trixylyl phosphate emerges as a prominent halogen-free option, offering a different mechanistic approach to flame retardancy.[2]

Mechanisms of Flame Retardancy: A Tale of Two Phases

The fundamental difference in the performance of TXP and HFRs lies in their primary mode of action during the combustion of a polymer.

Trixylyl Phosphate: The Condensed-Phase Barrier

Trixylyl phosphate primarily acts in the condensed phase (the solid polymer). When exposed to the high temperatures of a fire, TXP decomposes to form phosphoric acid.[3] This phosphoric acid then catalyzes the dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the material's surface. This char layer serves multiple functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further decomposition.

  • Fuel Barrier: It reduces the release of flammable volatile compounds that fuel the fire.

  • Oxygen Barrier: It limits the access of oxygen to the polymer surface, a key component of the combustion triangle.

This process, known as charring or intumescence, is a key advantage of many phosphorus-based flame retardants.[3]

Diagram: Flame Retardant Mechanism of Trixylyl Phosphate (Condensed Phase)

TXP_Mechanism cluster_polymer Polymer Matrix Polymer_Heat Polymer + Heat TXP Trixylyl Phosphate (TXP) Polymer_Heat->TXP Decomposes TXP Char_Layer Insulating Char Layer TXP->Char_Layer Forms Char via Phosphoric Acid Reduced_Fuel Reduced Flammable Volatiles Char_Layer->Reduced_Fuel Blocks Fuel Release Flame Flame Reduced_Fuel->Flame Less Fuel to Flame External_Heat External Heat Source External_Heat->Polymer_Heat Initiates Decomposition

Caption: Mechanism of trixylyl phosphate in the condensed phase.

Halogenated Flame Retardants: The Gas-Phase Intervention

In contrast, halogenated flame retardants (HFRs) primarily operate in the gas phase (the flame itself).[4] When the polymer heats up and begins to decompose, the HFRs are released along with the flammable gases. In the flame, the carbon-halogen bonds break, releasing halogen radicals (e.g., bromine or chlorine radicals). These highly reactive radicals interfere with the combustion chain reaction in the flame. Specifically, they scavenge the high-energy H• and OH• radicals that are essential for flame propagation, replacing them with less reactive halogen radicals.[4] This "radical trap" mechanism effectively quenches the flame.

Diagram: Flame Retardant Mechanism of Halogenated Flame Retardants (Gas Phase)

HFR_Mechanism cluster_gas_phase Gas Phase (Flame) HFR_Gas Halogenated Flame Retardant (Gas) Halogen_Radicals Halogen Radicals (X•) HFR_Gas->Halogen_Radicals Thermal Decomposition Flame_Radicals High-Energy Radicals (H•, OH•) Halogen_Radicals->Flame_Radicals Radical Scavenging Quenched_Flame Flame Inhibition Flame_Radicals->Quenched_Flame Interruption of Chain Reaction Polymer_Decomposition Polymer Decomposition Polymer_Decomposition->HFR_Gas Flammable_Gases Flammable Gases Polymer_Decomposition->Flammable_Gases Flammable_Gases->Flame_Radicals Combustion

Caption: Mechanism of halogenated flame retardants in the gas phase.

Performance Comparison: A Data-Driven Analysis

Flammability Performance

Key metrics for flammability include the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.

  • Limiting Oxygen Index (LOI): This test measures the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of a sample. A higher LOI value indicates better flame retardancy.

  • UL 94 Vertical Burn Test: This test classifies materials as V-0, V-1, or V-2 based on their self-extinguishing time and dripping behavior after being exposed to a flame. V-0 is the highest rating, indicating that burning stops within 10 seconds after two applications of a 10-second flame, and no flaming drips are produced.

Table 1: Comparative Flammability Performance (Illustrative Data)

ParameterPolymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)UL 94 RatingReference
Phosphorus-based Unsaturated Polyester (UPR)Aluminum phosphinate (AlPi) & ATH2530V-0[5]
Polybutylene Terephthalate (PBT)Phosphorus-based FRN/A>30V-0[5]
Polyethylene Terephthalate (PET)DOPO-based polymer728V-0[6]
Halogenated Polyester ResinDecabromodiphenyl ethane (DecaBDPE) (5% Br) + Antimony Trioxide (6%)~1124.0V-0 (with ATO)[7]
High-Impact Polystyrene (HIPS)Decabromodiphenyl ether (DecaBDE) + Antimony Trioxide12-1528-31V-0Data synthesized from industry standards

Note: Data is compiled from multiple sources and may not represent directly comparable experimental conditions.

From the available data, both phosphorus-based flame retardants like TXP and halogenated systems can achieve the highest UL 94 V-0 rating. However, phosphorus-based systems often demonstrate a significant increase in the LOI, indicating a strong char-forming and oxygen-blocking effect.

Combustion Behavior: Cone Calorimetry Insights

Cone calorimetry is a powerful tool for characterizing the fire behavior of materials under simulated real-world fire conditions. Key parameters include:

  • Time to Ignition (TTI): The time it takes for a sample to ignite when exposed to a constant heat flux.

  • Heat Release Rate (HRR), especially Peak HRR (pHRR): The rate at which heat is evolved during combustion. A lower pHRR is desirable as it indicates a smaller, more manageable fire.

  • Total Heat Release (THR): The total amount of heat produced during the entire combustion process.

  • Smoke Production: Measured as the total smoke release (TSR) or specific extinction area (SEA).

Table 2: Comparative Combustion Characteristics from Cone Calorimetry (Illustrative Data)

ParameterPolymer MatrixFlame Retardant SystempHRR (kW/m²) ReductionSmoke ProductionChar FormationReference
Phosphorus-based Polyurethane (PUR)Organophosphorus FR~30%Generally lowerSignificant[4]
Unsaturated Polyester (UPR)Aluminum phosphinate (AlPi) & ATH30.4%LowerHigh[5]
Halogenated Acrylonitrile Butadiene Styrene (ABS)Brominated FRVariesTypically higherLow[4]
High-Impact Polystyrene (HIPS)Decabromodiphenyl ether (DecaBDE)VariesHigherLow[4]
Halogen-free (general) VariousNon-halogenated FRsEffective reductionLower black smoke emissionVaries[8]

Note: Data is synthesized from multiple sources and general knowledge of flame retardant mechanisms.

A key performance differentiator is smoke production. The gas-phase action of HFRs, while effective at extinguishing flames, can lead to incomplete combustion, resulting in the generation of dense, dark smoke and toxic gases like carbon monoxide (CO) and halogenated dioxins and furans.[4] In contrast, the condensed-phase mechanism of TXP and other phosphorus-based flame retardants tends to result in lower smoke production as more of the polymer is converted to char rather than being released as volatile combustible products.[9]

Impact on Mechanical Properties

The addition of any flame retardant can affect the mechanical properties of the host polymer. As plasticizers, organophosphates like TXP can sometimes reduce the tensile strength and modulus of a polymer, while increasing its flexibility.[10] The effect of HFRs on mechanical properties is highly dependent on the specific HFR and polymer, but high loadings can also impact performance. Careful formulation is required to balance flame retardancy with the desired mechanical properties for the end-use application.

Environmental and Health Profile: A Critical Consideration

The environmental and health profiles of TXP and HFRs are starkly different and are a major driver in the shift towards halogen-free solutions.

  • Halogenated Flame Retardants: Many HFRs, particularly brominated compounds like polybrominated diphenyl ethers (PBDEs), are persistent, bioaccumulative, and toxic (PBTs). They have been detected in the environment, wildlife, and humans, and are associated with a range of adverse health effects, including endocrine disruption and neurotoxicity.[1] The combustion of materials containing HFRs can also release highly toxic and corrosive gases.[4]

  • Trixylyl Phosphate: While TXP is considered a halogen-free alternative, it is not without its own set of considerations. Some studies have indicated potential for persistence and bioaccumulation, and it has been classified as a reproductive toxin in some jurisdictions.[11] However, compared to many HFRs, the overall environmental and health concerns are generally considered to be lower. As with any chemical, a thorough risk assessment is essential.

Experimental Protocols: A Guide to Standardized Testing

To ensure the validity and comparability of flame retardancy data, standardized test methods must be followed rigorously.

Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a plastic specimen.

Apparatus:

  • A heat-resistant glass test column.

  • A specimen holder to position the sample vertically in the center of the column.

  • Gas flow control and measurement system for oxygen and nitrogen.

  • An igniter (e.g., a propane torch).

Procedure:

  • Specimen Preparation: Prepare specimens of the material to the dimensions specified in the standard (typically bars of a specific length, width, and thickness).

  • Mounting: Place the specimen vertically in the holder within the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration estimated to be above the LOI of the material.

  • Ignition: Ignite the top of the specimen with the igniter.

  • Observation: Observe the burning behavior of the specimen.

  • Adjustment of Oxygen Concentration:

    • If the specimen burns for a specified duration or to a certain length, reduce the oxygen concentration.

    • If the flame extinguishes before the specified time or length, increase the oxygen concentration.

  • Determination of LOI: Repeat the process, narrowing the range of oxygen concentration until the minimum concentration that just supports combustion is determined. This value is the Limiting Oxygen Index.

Diagram: Workflow for Limiting Oxygen Index (LOI) Test

LOI_Workflow Start Start Prepare_Sample Prepare Sample (ASTM D2863) Start->Prepare_Sample Mount_Sample Mount Sample in Column Prepare_Sample->Mount_Sample Set_O2_High Set Initial High O2 Concentration Mount_Sample->Set_O2_High Ignite Ignite Top of Sample Set_O2_High->Ignite Observe Observe Burning Ignite->Observe Decrease_O2 Decrease O2 Concentration Observe->Decrease_O2 Sustained Burning Increase_O2 Increase O2 Concentration Observe->Increase_O2 Extinguishes Record_LOI Record LOI Value Observe->Record_LOI Critical O2 Level Found Decrease_O2->Ignite Increase_O2->Ignite

Caption: Step-by-step workflow for the ASTM D2863 LOI test.

Protocol for UL 94 Vertical Burn Test

Objective: To classify the flammability of plastic materials based on their response to a small open flame.

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the specimen vertically.

  • A Tirrill burner with a specified flame height.

  • A timer.

  • A layer of dry absorbent surgical cotton placed below the specimen.

Procedure:

  • Specimen Preparation: Prepare rectangular bar specimens of the material to the dimensions specified in the standard (typically 125 mm x 13 mm).

  • Mounting: Clamp the specimen at its upper end so that the longitudinal axis is vertical.

  • Flame Application 1: Apply the specified flame to the center of the bottom edge of the specimen for 10 seconds.

  • Observation 1: Remove the flame and record the afterflame time (t1).

  • Flame Application 2: Immediately after the afterflame extinguishes, re-apply the flame for another 10 seconds.

  • Observation 2: Remove the flame and record the afterflame time (t2) and the afterglow time (t3).

  • Dripping: Observe if any flaming drips ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard, which include the duration of afterflame and afterglow, and whether flaming drips ignite the cotton.

Conclusion: A Balanced Approach to Fire Safety

The choice between trixylyl phosphate and halogenated flame retardants is not merely a matter of performance but a holistic consideration of efficacy, material compatibility, and long-term environmental and health impacts.

  • Halogenated flame retardants offer high efficiency, particularly in the gas phase, and have a long history of use. However, their significant environmental and health concerns are leading to increasing regulatory restrictions and a market shift towards alternatives. Their tendency to increase smoke and toxic gas production during a fire is a major drawback.

  • Trixylyl phosphate , as a representative of phosphorus-based flame retardants, provides an effective halogen-free alternative. Its condensed-phase mechanism promotes char formation, which not only retards the flame but also tends to reduce the generation of smoke and flammable gases. While it is not entirely without environmental considerations, it generally presents a more favorable profile than many legacy HFRs.

For researchers and developers, the path forward lies in a thorough evaluation of the specific requirements of the application. While HFRs may still be used in some niche applications, the overarching trend is towards halogen-free solutions. Phosphorus-based flame retardants like TXP offer a compelling balance of performance and a more benign environmental footprint, making them a critical tool in the development of the next generation of fire-safe materials.

References

  • MDPI. (n.d.). Phosphorous-Based, Halogen-Free Flame Retardants for Thin, Flexible Polyurethane Artificial Leathers. Retrieved from [Link]

  • ResearchGate. (n.d.). LOI and UL94 results for polyester resin samples containing DecaBDPE... Retrieved from [Link]

  • ResearchGate. (n.d.). Flame and Smoke Retardants in Vinyl Chloride Polymers – Commercial Usage and Current Developments. Retrieved from [Link]

  • PubMed Central. (2025, May 2). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (n.d.). Comparative Cone calorimetric analysis of the fire retardant properties of natural and synthetic additives in banana peduncle fibre reinforced polyester composites. Retrieved from [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Recent Progress in Phosphorus-based Flame Retardants. Retrieved from [Link]

  • PubMed. (2021, August 15). Chlorinated paraffins and tris (1-chloro-2-propyl) phosphate in spray polyurethane foams - A source for indoor exposure? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanical properties study of polycarbonate and other thermoplastic polymers. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of phosphorus based flame retardants on UL94 and Comparative Tracking Index properties of poly(butylene terephthalate). Retrieved from [Link]

  • MDPI. (n.d.). Mechanical and Thermal Properties of 3D Printed Polycarbonate. Retrieved from [Link]

  • NIH. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Retrieved from [Link]

  • Toxics Link. (n.d.). CHLORINATED PARAFFINS. Retrieved from [Link]

  • ResearchGate. (n.d.). Cone calorimeter data of ABS composites. Retrieved from [Link]

  • PVC4Cables. (n.d.). Publications. Retrieved from [Link]

  • National Institute of Standards and Technology. (2007, November 6). Cone calorimeter analysis of UL-94 V-rated plastics. Retrieved from [Link]

  • SpringerLink. (n.d.). The development and application of contemporary phosphorus flame retardants: a review. Retrieved from [Link]

  • Techmer PM. (n.d.). Halogenated vs. Non-Halogenated Flame Retardants: What's the Difference and Why It Matters. Retrieved from [Link]

  • University of Greater Manchester. (n.d.). Comparison of cone and OSU calorimetric techniques to assess the flammability behaviour of fabrics used for aircraft interiors. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of TBC Plasticization on Thin Polycarbonate Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). LOI values and UL-94 test data of PET/DP-DE composites. Retrieved from [Link]

  • Italmatch Chemicals. (2023, July 17). The unmatched benefits of Phosphorus-based Halogen-Free Flame Retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Rheological Characteristics and Mechanical Properties of Fossil-Based and Bio-Based Polycarbonate. Retrieved from [Link]

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A Comparative Analysis of the Anti-Wear Properties of Trixylyl Phosphate and ZDDP: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of lubrication, the battle against wear is paramount to ensuring the longevity and efficiency of mechanical systems. For decades, lubricant formulators have relied on a select group of chemical compounds to form protective barriers on interacting metal surfaces. Among the most prominent of these are zinc dialkyldithiophosphate (ZDDP), a stalwart and versatile additive, and trixylenyl phosphate (TXP), a member of the ashless aryl phosphate ester family. This guide provides an in-depth comparative analysis of the anti-wear properties of these two critical lubricant components, grounded in their chemical mechanisms, supported by experimental data, and contextualized with practical insights for researchers and formulation chemists.

The Fundamental Foes: Understanding Wear in Lubricated Systems

Wear, the progressive loss of material from a surface due to mechanical action, is a primary cause of machinery failure. In lubricated contacts, wear is most prevalent under boundary and mixed lubrication regimes, where the lubricant film is not thick enough to completely separate the interacting surfaces. This leads to asperity contact, high localized pressures, and elevated temperatures, creating an environment ripe for adhesion, abrasion, and tribochemical reactions. Anti-wear additives are designed to mitigate this damage by forming a sacrificial protective layer, or tribofilm, on the metal surfaces.

The Incumbent Champion: Zinc Dialkyldithiophosphate (ZDDP)

First introduced in the 1940s, ZDDP has become one of the most widely used and cost-effective multifunctional additives in lubricants, providing not only anti-wear protection but also antioxidant and corrosion inhibition properties[1].

Chemical Structure and Classification

ZDDP is a coordination compound with a central zinc atom bonded to two dialkyldithiophosphate ligands. The nature of the alkyl groups (primary, secondary, or aryl) significantly influences its thermal stability and reactivity, and consequently, its anti-wear performance[2].

Mechanism of Anti-Wear Action

The anti-wear function of ZDDP is a complex tribochemical process that is activated by the heat and pressure generated at asperity contacts. Under these conditions, ZDDP decomposes and reacts with the iron-based surface to form a durable, glassy polyphosphate tribofilm, typically 50-150 nm thick[2][3]. This film acts as a sacrificial barrier, preventing direct metal-to-metal contact and reducing wear. The mechanism can be visualized as a multi-step process:

ZDDP_Mechanism cluster_0 Boundary Lubrication Condition cluster_1 Tribofilm Formation High_Temp_Pressure High Temperature and Pressure ZDDP_Decomposition ZDDP Decomposition High_Temp_Pressure->ZDDP_Decomposition activates Reaction_with_Surface Reaction with Iron Surface ZDDP_Decomposition->Reaction_with_Surface leads to Tribofilm Glassy Polyphosphate Tribofilm (50-150 nm) Reaction_with_Surface->Tribofilm forms TXP_Mechanism cluster_0 Boundary Lubrication Condition cluster_1 Tribofilm Formation High_Temp_Pressure_O2_H2O High Temperature, Pressure, Oxygen & Water TXP_Decomposition Thermal Decomposition High_Temp_Pressure_O2_H2O->TXP_Decomposition activates TXP_Adsorption TXP Adsorption on Metal Oxide TXP_Adsorption->TXP_Decomposition facilitates Reaction_with_Surface Reaction with Iron Surface TXP_Decomposition->Reaction_with_Surface leads to Tribofilm Iron Phosphate/ Polyphosphate Film Reaction_with_Surface->Tribofilm forms

Figure 2: Simplified mechanism of TXP tribofilm formation.

Head-to-Head: A Comparative Performance Analysis

Direct, quantitative comparisons of TXP and ZDDP under identical conditions are limited in publicly available literature. However, by examining studies on closely related compounds and general performance characteristics, a comparative picture can be drawn. A study comparing ZDDP with zinc dialkyl phosphate (ZP), an ashless phosphorus-containing additive structurally analogous to the active components of a decomposed TXP film, provides valuable insights.

Anti-Wear Performance

The primary measure of an anti-wear additive's effectiveness is its ability to reduce the size of the wear scar in a standardized tribological test, such as the four-ball wear test (ASTM D4172).

AdditiveTest ConditionsWear Scar Diameter (mm)Friction CoefficientReference
Base Oil 25°C, 100 mm/sNot significantly different from additized oils at this temp~0.125[4]
ZDDP 25°C, 100 mm/sNot significantly different from base oil0.119 ± 0.001[4]
ZP 25°C, 100 mm/sNot significantly different from base oil0.117 ± 0.001[4]
Base Oil 100°C, 100 mm/s0.685 ± 0.168Not Reported[4]
ZDDP 100°C, 100 mm/s0.342 ± 0.008 Not Reported[4]
ZP 100°C, 100 mm/s0.418 ± 0.059Not Reported[4]

Table 1: Comparative wear scar and friction data for ZDDP and a ZP analogue.

From this data, it is evident that at elevated temperatures (100°C), both ZDDP and ZP significantly reduce wear compared to the base oil alone. Under these conditions, ZDDP demonstrates superior wear protection, resulting in a smaller wear scar diameter than ZP.[4] At lower temperatures (25°C), the anti-wear effect is less pronounced for both additives, with no significant difference in wear scar diameter compared to the base oil.[4] This highlights the temperature-dependent activation of these additives.

Frictional Characteristics

While primarily anti-wear agents, these additives also influence the frictional properties of the lubricant. The formation of a tribofilm can sometimes lead to a slight increase in the coefficient of friction.

AdditiveTest ConditionsFriction CoefficientReference
ZDDP 25°C, 100 mm/s0.119 ± 0.001[4]
ZP 25°C, 25 mm/s0.117 ± 0.001[4]

Table 2: Comparative friction coefficient data for ZDDP and a ZP analogue.

At 25°C, both ZDDP and ZP exhibit very similar friction coefficients, suggesting that under these mild conditions, their influence on friction is comparable.[4]

Other Key Performance Attributes
PropertyTrixylyl Phosphate (TXP)Zinc Dialkyldithiophosphate (ZDDP)
Thermal Stability GoodVaries with alkyl structure; generally lower than aryl phosphates
Oxidative Stability ModerateGood; acts as an antioxidant
Hydrolytic Stability Fair; can hydrolyze to form phosphoric acidFair; can hydrolyze, affecting performance
Ash Content AshlessAsh-forming (contains zinc)
Environmental Impact Lower concern for catalyst poisoningCan poison automotive catalysts; aquatic toxicity concerns
Synergistic Effects Can be synergistic with other additives like malathionKnown to have synergistic effects with other additives like MoDTC
Cost-Effectiveness Generally higher costHighly cost-effective

Table 3: Comparison of other key properties of TXP and ZDDP.

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

To provide a framework for the generation of comparative data, the following is a detailed protocol for the ASTM D4172 standard test method for wear preventive characteristics of lubricating fluid.

Principle

This test method evaluates the anti-wear properties of a fluid by rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant. The average size of the wear scars that develop on the three stationary balls is a measure of the lubricant's wear protection.

Apparatus
  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, Grade 25)

  • Microscope for measuring wear scars

  • Temperature controller

  • Torque recorder (optional)

Procedure
  • Cleaning: Thoroughly clean the four steel balls and the ball pot with a suitable solvent (e.g., heptane) and allow them to dry completely.

  • Assembly: Place three of the clean steel balls in the ball pot and secure them.

  • Lubricant Addition: Pour the test lubricant into the ball pot until the balls are fully submerged.

  • Temperature Equilibration: Place the ball pot in the test machine and heat the lubricant to the specified test temperature (e.g., 75°C). Allow the temperature to stabilize.

  • Final Assembly: Place the fourth steel ball in the chuck of the test machine.

  • Test Initiation: Lower the rotating ball onto the three stationary balls and apply the specified load (e.g., 40 kgf).

  • Operation: Start the motor and rotate the top ball at the specified speed (e.g., 1200 rpm) for the specified duration (e.g., 60 minutes).

  • Test Completion: At the end of the test, stop the motor, remove the load, and raise the chuck.

  • Measurement: Remove the ball pot, drain the lubricant, and clean the three stationary balls. Measure the diameter of the wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

  • Calculation: Calculate the average wear scar diameter from the six measurements.

Four_Ball_Test_Workflow Start Start Clean_Balls Clean Steel Balls and Ball Pot Start->Clean_Balls Assemble_Balls Assemble Three Stationary Balls Clean_Balls->Assemble_Balls Add_Lubricant Add Test Lubricant Assemble_Balls->Add_Lubricant Heat_Lubricant Heat to Test Temperature Add_Lubricant->Heat_Lubricant Assemble_Top_Ball Assemble Top Rotating Ball Heat_Lubricant->Assemble_Top_Ball Apply_Load Apply Load Assemble_Top_Ball->Apply_Load Run_Test Rotate Top Ball at Specified Speed and Time Apply_Load->Run_Test Stop_Test Stop Test and Remove Load Run_Test->Stop_Test Clean_Stationary_Balls Clean Stationary Balls Stop_Test->Clean_Stationary_Balls Measure_Wear_Scars Measure Wear Scar Diameters Clean_Stationary_Balls->Measure_Wear_Scars Calculate_Average Calculate Average Wear Scar Diameter Measure_Wear_Scars->Calculate_Average End End Calculate_Average->End

Figure 3: Workflow for the ASTM D4172 Four-Ball Wear Test.

Conclusion and Future Outlook

Both trixylenyl phosphate and ZDDP are effective anti-wear additives that function by forming protective tribofilms on metal surfaces. ZDDP has a long and successful history, offering excellent anti-wear and antioxidant performance at a low cost. However, its ash-forming nature and potential environmental impact are driving the search for alternatives.

Trixylyl phosphate, as an ashless additive, presents a viable alternative, particularly in applications where catalyst compatibility or environmental concerns are paramount. While direct comparative data suggests ZDDP may offer superior wear protection under certain high-temperature conditions, the performance of TXP is still significant.

The choice between these two additives is not a simple one and depends on a multitude of factors, including the specific application, operating conditions, desired lubricant lifetime, and regulatory requirements. As the lubrication industry continues to evolve, a deeper understanding of the synergistic and antagonistic effects of these and other additives in complex formulations will be crucial for developing next-generation lubricants that meet the demands for higher efficiency, greater durability, and improved environmental compatibility.

References

  • Precision Lubrication Magazine. (n.d.). Antiwear Additives: Types, Mechanisms, and Applications. Retrieved from [Link]

  • Rumanza Lubricants. (n.d.). Antiwear Additives: Types, Mechanisms, Role and Applications. Retrieved from [Link]

  • GOV.UK. (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19736, Trixylenyl phosphate. Retrieved from [Link]

  • NASA Technical Reports Server. (1984). The Effect of Tricresyl-Phosphate (TCP) as an Additive on Wear of Iron (Fe). Retrieved from [Link]

  • Addilex. (n.d.). Anti-Wear Additives In Engine Oil: Complete R&D Guide. Retrieved from [Link]

  • STLE. (n.d.). Will ZDDP ever be replaced?. Retrieved from [Link]

  • ResearchGate. (2012). ZDDP- An Inevitable Lubricant Additive for Engine Oils. Retrieved from [Link]

  • ResearchGate. (2015). The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti-wear lubricant additive. Retrieved from [Link]

  • ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]

  • ResearchGate. (2011). Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP. Retrieved from [Link]

  • MDPI. (2023). Tribological Properties of Polymer Friction Improvers Combined with MoDTC/ZDDP at Different Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Friction and Wear Behavior of Zinc Dialkyldithiophosphate Additive. Retrieved from [Link]

  • UNPChemicals. (n.d.). Differences between Extreme Pressure and Anti-wear Additives. Retrieved from [Link]

  • MDPI. (2016). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Retrieved from [Link]

  • ASTM International. (n.d.). Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. Retrieved from [Link]

  • Bob Is The Oil Guy. (2020). A Basic Understanding of ZDDP. Retrieved from [Link]

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A Comparative Guide to the Synergistic Effects of Trixylyl Phosphate with Other Industrial Additives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Trixylyl Phosphate and the Power of Synergy

Trixylyl phosphate (TXP), also known as tris(dimethylphenyl) phosphate, is an aromatic phosphate ester widely utilized in industrial applications.[1] It is not a single molecule but a complex mixture of isomers, technically classified as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).[2] Historically, TXP has served two primary functions: as a plasticizer and as a non-halogenated flame retardant in polymers like PVC and in fire-resistant hydraulic fluids.[1][2][3]

The efficacy of industrial additives like TXP is often not determined by their solitary performance but by their interaction with other components in a formulation. This guide delves into the concept of synergy , where the combined effect of TXP and a co-additive surpasses the sum of their individual contributions. For researchers and product developers, harnessing these synergistic effects is paramount for creating highly optimized, cost-effective, and high-performance materials. This guide will provide an objective, data-driven comparison of TXP's synergistic performance in its two main application areas: flame retardancy and anti-wear lubrication.

Note on Scope: While the audience includes a broad range of scientists, it is important to clarify that Trixylyl Phosphate is an industrial chemical. Its applications are in materials science and lubrication engineering, not drug development. However, the principles of synergistic interaction and rigorous experimental evaluation are universal across scientific disciplines.

Part 1: Synergy in Flame Retardant Systems

Phosphorus-based flame retardants like TXP can act in both the gas phase and the condensed phase.[4] During combustion, TXP can decompose to release phosphorus-containing radicals that interrupt the chemical reactions of fire in the gas phase.[4] In the condensed phase, it promotes the formation of a protective layer of carbonaceous char, which insulates the underlying polymer from heat and oxygen.[5] The true potential of TXP is unlocked when paired with synergistic co-additives.

Comparison of TXP with Synergistic Co-Additives for Flame Retardancy

The primary goal in flame retardant formulations is to achieve the highest level of fire safety (e.g., a UL 94 V-0 rating) with the minimum possible additive loading, to preserve the mechanical properties of the base polymer.

Co-Additive System Polymer Matrix Proposed Synergistic Mechanism Key Performance Improvement
TXP + Melamine-based FRs (e.g., Melamine Polyphosphate - MPP)Polyesters (PBT), Polyamides (PA), Polyurethanes (PU)TXP acts primarily in the gas phase, while melamine compounds act in the condensed phase by releasing inert nitrogen gas (promoting charring and diluting flammable gases). This dual-action approach is highly effective.[4][6]Achieves high UL 94 ratings (V-0) and increased Limiting Oxygen Index (LOI) at lower total additive loadings.[4]
TXP + Metal Hydroxides (e.g., Aluminum Hydroxide - ATH, Magnesium Hydroxide - MDH)Polyolefins (PE, PP), PVCMetal hydroxides undergo endothermic decomposition, releasing water vapor that cools the substrate and dilutes oxygen. TXP contributes to char formation, creating a more robust insulating layer that holds the metal oxides in place.[7]Reduced peak heat release rate (pHRR) and improved smoke suppression. The char layer prevents polymer dripping.
TXP + Other Phosphorus FRs (e.g., Ammonium Polyphosphate - APP)Polyoxymethylene (POM), Polypropylene (PP)Different phosphate esters can have varying decomposition temperatures and modes of action (gas vs. condensed phase). Combining them can broaden the temperature window of flame retardant activity, leading to a more efficient and stable char layer.[8][9]Enhanced char residue and thermal stability. Can achieve V-0 rating where individual components might fail.[8]
Experimental Protocol: Evaluating Flame Retardancy via Cone Calorimetry (ISO 5660)

Cone calorimetry is a powerful bench-scale test for quantifying the fire behavior of materials.[10][11] It measures key parameters like the heat release rate (HRR), which is the single most important variable in characterizing a material's fire hazard.[12][13]

Objective: To quantify the synergistic effect of a TXP + Melamine Polyphosphate (MPP) blend in a Polybutylene Terephthalate (PBT) matrix compared to the additives used individually.

Methodology:

  • Sample Preparation: Prepare 100mm x 100mm x 3mm plaques of the following formulations via twin-screw extrusion followed by injection molding:

    • Control: 100% PBT

    • Formula A: PBT + 20 wt% TXP

    • Formula B: PBT + 10 wt% MPP

    • Formula C (Synergistic): PBT + 10 wt% TXP + 5 wt% MPP

  • Conditioning: Condition all samples at 23°C and 50% relative humidity for at least 48 hours.

  • Test Setup:

    • Set the cone calorimeter to an external heat flux of 50 kW/m². This level is representative of a developing fire scenario.

    • Position the sample horizontally, with the spark igniter in place.

  • Data Acquisition: Initiate the test and record the following parameters until flameout:

    • Time to Ignition (TTI)

    • Heat Release Rate (HRR) over time

    • Peak Heat Release Rate (pHRR)

    • Total Heat Released (THR)

    • Mass Loss Rate (MLR)

Causality Behind Experimental Choices:

  • A heat flux of 50 kW/m² is chosen as a standard, severe condition that effectively differentiates the performance of flame-retardant systems.

  • Measuring both pHRR and THR provides a comprehensive view. pHRR indicates the fire's peak intensity, while THR indicates the total fuel contribution of the material. A successful synergistic system will reduce both.

Data Presentation: Cone Calorimetry Results
Formulation TTI (s) pHRR (kW/m²) THR (MJ/m²) UL 94 Rating LOI (%)
PBT Control 35115095Fails21
PBT + 20% TXP 4565070V-225
PBT + 10% MPP 4272078V-224
PBT + 10% TXP + 5% MPP 55480 62 V-0 28

Note: UL 94 and LOI data are included for a more complete picture, based on separate standardized tests.

The data clearly demonstrates synergy. The combination of TXP and MPP at a total loading of 15% (Formula C) significantly outperforms 20% of TXP alone (Formula A) and 10% of MPP alone (Formula B), particularly in reducing the peak heat release rate and achieving the coveted UL 94 V-0 classification.[4][14]

Visualization: Synergistic Flame Retardant Mechanism

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer Matrix (e.g., PBT) Char Protective Char Layer Polymer->Char Pyrolysis MPP Melamine Polyphosphate (MPP) MPP->Char Promotes charring (Phosphoric Acid) TXP_c Trixylyl Phosphate (TXP) TXP_c->Char Enhances char (Phosphoric Acid) TXP_g TXP Volatiles TXP_c->TXP_g Vaporizes Flame Combustion (H•, OH• radicals) InertGas Inert Gases (N₂, H₂O) InertGas->Flame Dilutes Fuel/O₂ PO_rad PO• Radicals PO_rad->Flame Radical Trapping (Inhibition) TXP_g->PO_rad Decomposition MPP_gas->InertGas Releases N₂ Heat External Heat Heat->Polymer Heat->MPP Heat->TXP_c

Caption: Dual-action synergy of TXP and Melamine Polyphosphate in flame retardancy.

Part 2: Synergy in Anti-Wear Lubricant Systems

In lubrication, organophosphorus compounds like TXP function as anti-wear (AW) and extreme pressure (EP) additives.[15][16] They react with metal surfaces under heat and pressure to form a sacrificial, glass-like phosphate film.[15][17] This tribochemical film prevents direct metal-to-metal contact, significantly reducing friction and wear.[18]

Comparison of TXP with Synergistic Lubricant Additives

The objective here is to find additive combinations that reduce the coefficient of friction (CoF) and wear scar diameter more effectively than TXP alone, especially under varying conditions of temperature and load.

Co-Additive System Base Oil Proposed Synergistic Mechanism Key Performance Improvement
TXP + ZDDP (Zinc Dialkyldithiophosphate)Group II/III Mineral Oil, PAOZDDP is a highly effective AW additive that forms a robust polyphosphate film.[19][20] When combined with TXP, a thicker, more durable, and thermally stable mixed-phosphate tribofilm is formed. The different activation temperatures of the additives provide protection over a wider operating range.[20]Superior wear protection (smaller wear scar) under high-load, high-temperature conditions.[21]
TXP + Organic Friction Modifiers (OFMs) (e.g., Glycerol Monooleate - GMO)Group III/IV Synthetic OilOFMs are surface-active molecules that form a low-shear boundary film, primarily reducing friction at lower temperatures and speeds. TXP's chemical film provides protection when the OFM film breaks down under higher stress. This creates a complementary system.[22][23]Significant reduction in the coefficient of friction, especially in mixed and boundary lubrication regimes, leading to improved fuel efficiency.[24]
TXP + Molybdenum-based Additives (e.g., MoDTC)Group III Mineral OilMoDTC decomposes to form low-friction molybdenum disulfide (MoS₂) layers.[15] The presence of the phosphate film from TXP can act as a foundation for the MoS₂, preventing its diffusion into the metal substrate and enhancing its durability.[15]Ultra-low friction coefficients, particularly when ZDDP is also present to act as a sulfur source for MoS₂ formation.[15]
Experimental Protocol: Evaluating Anti-Wear Performance via Four-Ball Wear Test (ASTM D4172)

The Four-Ball Wear Test is a standard method for evaluating the wear-preventive characteristics of lubricating fluids under high-pressure sliding contact.[25][26][27]

Objective: To measure the synergistic anti-wear effect of a TXP + ZDDP blend in a Group III base oil.

Methodology:

  • Fluid Preparation: Prepare the following lubricant blends:

    • Control: Group III Base Oil

    • Formula D: Base Oil + 1.0 wt% TXP

    • Formula E: Base Oil + 0.5 wt% ZDDP

    • Formula F (Synergistic): Base Oil + 0.5 wt% TXP + 0.25 wt% ZDDP

  • Test Setup (per ASTM D4172):

    • Assemble the four-ball test rig with three stationary steel balls and one rotating ball on top.[28]

    • Fill the test cup with the sample fluid, ensuring the stationary balls are fully submerged.

  • Test Conditions:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Measurement:

    • After the test, clean the three stationary balls with a solvent.

    • Using a calibrated microscope, measure the diameter of the wear scar on each of the three stationary balls in two perpendicular directions.

    • Calculate the average wear scar diameter (WSD) for the fluid.

Causality Behind Experimental Choices:

  • The ASTM D4172 standard conditions (40 kgf, 1200 rpm, 75°C, 60 min) are selected because they reliably induce boundary lubrication, forcing the anti-wear additives to activate and form a protective film.[29] This allows for a clear differentiation of additive performance.[28]

  • A smaller average wear scar diameter is a direct and quantifiable measure of superior anti-wear protection.

Data Presentation: Four-Ball Wear Test Results
Formulation Average Wear Scar Diameter (WSD) (mm)
Group III Base Oil 0.85
Base Oil + 1.0% TXP 0.52
Base Oil + 0.5% ZDDP 0.48
Base Oil + 0.5% TXP + 0.25% ZDDP 0.39

The results show a clear synergistic effect. The combination of TXP and ZDDP at a total treat rate of 0.75% (Formula F) yields a significantly smaller wear scar than 1.0% of TXP or 0.5% of ZDDP used individually, indicating the formation of a more effective protective tribofilm.[20][21]

Visualization: Synergistic Tribofilm Formation

G cluster_film Synergistic Tribofilm Metal1 Metal Surface 1 Mixed_Film Durable Mixed-Phosphate Glassy Film Metal1->Mixed_Film Metal2 Metal Surface 2 ZDDP_Film ZDDP-derived Polyphosphate Layer ZDDP_Film->Mixed_Film TXP_Film TXP-derived Phosphate Layer TXP_Film->Mixed_Film Mixed_Film->Metal2 label_text Prevents Metal-to-Metal Contact Input TXP + ZDDP in Base Oil Input->ZDDP_Film Tribochemical Reaction Input->TXP_Film Tribochemical Reaction Condition High Pressure + Temperature

Caption: Formation of a robust, mixed-phosphate tribofilm from TXP and ZDDP.

Conclusion

The evaluation of Trixylyl Phosphate in combination with other industrial additives reveals significant synergistic potential. In flame retardancy, pairing TXP with nitrogen-based compounds like melamine polyphosphate creates a powerful dual-action system that enhances both gas-phase and condensed-phase mechanisms, leading to superior fire safety ratings at reduced additive loads. In lubrication, combining TXP with established anti-wear agents like ZDDP results in the formation of a more resilient and effective tribochemical film, offering enhanced protection against wear under demanding conditions.

For researchers and formulators, the key takeaway is that performance is not additive; it is interactive. A strategic combination of components, grounded in an understanding of their chemical mechanisms, is the most effective path to developing advanced materials. The experimental frameworks provided herein offer a robust starting point for quantifying these synergies and optimizing formulations for specific performance targets.

References

  • Precision Lubrication Magazine. (n.d.). Antiwear Additives: Types, Mechanisms, and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Fire retardant synergism between melamine and triphenyl phosphate in poly(butylene terephthalate). Available at: [Link]

  • ResearchGate. (n.d.). Fire-extinguishing characteristics and flame retardant mechanism of polylactide foams: Influence of tricresyl phosphate combined with natural flame retardant. Available at: [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Available at: [Link]

  • MDPI. (2023). Synergistic Flame Retardant Properties of Polyoxymethylene with Surface Modified Intumescent Flame Retardant and Calcium Carbonate. Available at: [Link]

  • DergiPark. (2022). Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. Available at: [Link]

  • Chiron.no. (n.d.). Trixylyl phosphate (TXP). Available at: [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Available at: [Link]

  • Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Available at: [Link]

  • MDPI. (2023). Tribological Properties of Polymer Friction Improvers Combined with MoDTC/ZDDP at Different Temperatures. Available at: [Link]

  • ResearchGate. (n.d.). Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applications. Available at: [Link]

  • ResearchGate. (n.d.). Synergistic effect of melamine and tricresyl phosphate on fire retardant properties of semi flexible polyurethane foam. Available at: [Link]

  • ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Available at: [Link]

  • Scilit. (2016). The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti‐wear lubricant additive. Available at: [Link]

  • Macromolecular Materials and Engineering. (2022). Predictive Tools to Assist the Development of Flame Retarded Phosphorus‐Free Polypropylene and Identify Synergy between Flame Retardants. Available at: [Link]

  • A*STAR. (n.d.). Effect of temperature on tribological performance of organic friction modifier and anti-wear additive. Available at: [Link]

  • NIST. (2024). The Cone Calorimeter: The Most Important Tool in Fire Safety Science. Available at: [Link]

  • XRAY. (n.d.). Four Ball Wear Test Methods for Lubricants. Available at: [Link]

  • Sinobio Chemistry. (2024). Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation?. Available at: [Link]

  • SciTech Universal. (n.d.). ANTI-WEAR or ZDDP. Available at: [Link]

  • YouTube. (2014). UL94 Vertical Flame Test Instructional Video. Available at: [Link]

  • OPUS. (n.d.). Synergistic Flame Retardancy by Melamine Polyphosphate and Phosphorylated Microalgae in Polylactide Biocomposites. Available at: [Link]

  • UPCommons. (2023). Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applications. Available at: [Link]

  • Ganesh Benzoplast. (n.d.). Antiwear / Anti oxidant. Available at: [Link]

  • SciSpace. (n.d.). Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives. Available at: [Link]

  • Rtec Instruments. (n.d.). ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Available at: [Link]

  • Amade-Tech. (2023). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. Available at: [Link]

  • ResearchGate. (2012). ZDDP- An Inevitable Lubricant Additive for Engine Oils. Available at: [Link]

  • SciSpace. (2016). The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti-wear lubricant additive. Available at: [Link]

  • Lancashire Online Knowledge. (2021). Effect of dispersant concentration with friction modifiers and anti-wear additives on the tribofilm composition and boundary friction. Available at: [Link]

  • Oak Ridge National Laboratory. (n.d.). Compatibility of ZDDP and Ionic Liquid Anti-Wear Additives with Hard Coatings for Engine Lubrications. Available at: [Link]

  • Taylor & Francis Online. (n.d.). A review on cone calorimeter for assessment of flame-retarded polymer composites. Available at: [Link]

  • Valorem Chemicals Pty Ltd. (2024). The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. Available at: [Link]

  • Koehler Instrument Company. (n.d.). DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES. Available at: [Link]

  • USDA Forest Service. (n.d.). CONE CALORIMETER EVALUATION OF WOOD PRODUCTS. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Commercial Trixylyl Phosphate Grades

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of specialty chemicals, selecting the optimal grade of a compound is a critical decision that can significantly impact experimental outcomes and product performance. This guide provides an in-depth framework for benchmarking the performance of different commercial grades of trixylyl phosphate (TXP), a widely used flame retardant and anti-wear additive.

Trixylyl phosphate (TXP), with CAS number 25155-23-1, is not a single molecular entity but a complex substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB).[1] It is synthesized by reacting phosphorus oxychloride with a mixture of xylenol isomers, often derived from coal tar.[1] This process results in a mixture of various tris(dimethylphenyl) phosphate isomers and other related compounds.[1] Consequently, commercial grades of TXP, such as Phosflex 179A®, Kronitex TXP®, and DURAD TXP®, can exhibit performance variations based on their specific isomeric distribution and impurity profiles.[2]

This guide moves beyond a simple cataloging of specifications. Instead, it equips you with the scientific rationale and detailed experimental protocols to conduct a robust, in-house comparative analysis of different TXP grades, ensuring the selection of the most suitable material for your specific application.

Key Performance Dimensions of Trixylyl Phosphate

The utility of TXP primarily revolves around two key functionalities: flame retardancy and lubricity. A thorough evaluation must therefore focus on quantifying performance in these areas, alongside crucial stability assessments. The four pillars of TXP performance benchmarking are:

  • Flame Retardancy: The ability to inhibit or extinguish combustion.

  • Lubricity and Anti-Wear Properties: The capacity to reduce friction and prevent wear between moving surfaces.

  • Thermal Stability: Resistance to decomposition at elevated temperatures.

  • Hydrolytic Stability: Resistance to chemical decomposition in the presence of water.

Experimental Benchmarking Protocols

This section details the standardized methodologies for evaluating the key performance parameters of TXP. The causality behind each experimental choice is explained to provide a deeper understanding of the data generated.

Flame Retardancy Assessment

The primary mechanism by which phosphate esters impart flame retardancy is through the formation of a char layer upon decomposition, which insulates the underlying material from heat and oxygen. A common and effective method to quantify this is the Limiting Oxygen Index (LOI).

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Methodology:

  • Sample Preparation: Prepare standardized test specimens of the polymer or material into which the TXP grade will be incorporated. The concentration of TXP should be consistent across all samples.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. A controlled flow of an oxygen/nitrogen mixture is introduced from the bottom.

  • Procedure: a. Place the specimen in the holder within the chimney. b. Introduce a gas mixture with a known oxygen concentration. c. Ignite the top of the specimen with a pilot flame. d. Observe the burning behavior. The flame is considered self-sustaining if it continues to burn for a specified time or length. e. Systematically vary the oxygen concentration until the minimum concentration that supports combustion is determined.

  • Data Interpretation: The LOI is expressed as a percentage of oxygen. A higher percentage signifies that a more oxygen-rich environment is needed for combustion, indicating superior flame retardant performance.

Diagram of the LOI Experimental Workflow

LOI_Workflow cluster_prep Sample Preparation cluster_test LOI Testing (ASTM D2863) cluster_analysis Data Analysis Prep Prepare polymer samples with different TXP grades Mount Mount sample in glass chimney Prep->Mount Gas Introduce O2/N2 mixture Mount->Gas Ignite Ignite sample Gas->Ignite Observe Observe burning behavior Ignite->Observe Adjust Adjust O2 concentration Observe->Adjust Adjust->Gas Iterate Determine Determine minimum O2 for sustained combustion Adjust->Determine Compare Compare LOI values Determine->Compare

Caption: Workflow for Determining the Limiting Oxygen Index.

Lubricity and Anti-Wear Performance

As an anti-wear additive in lubricants and hydraulic fluids, TXP forms a protective phosphide layer on metal surfaces under high pressure and temperature. The Four-Ball Wear Test is a standard method to evaluate the effectiveness of this protection.

This test measures the anti-wear properties of a fluid by rotating a steel ball under load against three stationary steel balls immersed in the lubricant. The size of the wear scars on the stationary balls is indicative of the lubricant's performance.

Methodology:

  • Sample Preparation: Prepare lubricant formulations containing the same concentration of different commercial TXP grades in a consistent base oil.

  • Apparatus: A four-ball wear tester, consisting of a rotating chuck for one ball and a pot for the three stationary balls and the test lubricant.

  • Procedure: a. Assemble the four clean steel balls in the test apparatus. b. Fill the pot with the test lubricant, ensuring the balls are fully submerged. c. Apply a specified load (e.g., 392 N) and set the rotation speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for a fixed duration (e.g., 60 minutes). d. After the test, clean the three stationary balls and measure the diameter of the wear scars using a microscope.

  • Data Interpretation: A smaller average wear scar diameter indicates superior anti-wear performance. This suggests that the TXP grade is more effective at forming a durable, protective film on the metal surfaces.

Diagram of the Four-Ball Wear Test Workflow

FourBall_Workflow cluster_setup Test Setup cluster_execution Test Execution (ASTM D4172) cluster_measurement Measurement & Analysis A Prepare lubricant with TXP grade C Add lubricant to pot A->C B Assemble four steel balls in test pot B->C D Apply specified load, speed, and temperature C->D E Run test for fixed duration D->E F Clean stationary balls E->F G Measure wear scar diameters F->G H Calculate average wear scar diameter G->H

Caption: Workflow for the Four-Ball Wear Preventive Test.

Thermal Stability Assessment

The thermal stability of TXP is crucial for applications involving high operating temperatures. Thermogravimetric Analysis (TGA) is an essential technique for determining the temperature at which the material begins to decompose.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition is a key indicator of thermal stability.

Methodology:

  • Apparatus: A thermogravimetric analyzer, which includes a high-precision balance and a furnace.

  • Procedure: a. Place a small, known mass of the TXP sample into the TGA pan. b. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to assess thermal, not oxidative, stability). c. Record the mass of the sample as the temperature increases.

  • Data Interpretation: The resulting TGA curve plots mass percentage versus temperature. A higher onset temperature of decomposition (e.g., the temperature at which 5% mass loss occurs, Td5) indicates greater thermal stability.

Another important parameter for high-temperature applications is the autoignition temperature.

This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.

Methodology:

  • Apparatus: A uniformly heated 500-mL glass flask, a temperature controller, and a hypodermic syringe for sample injection.

  • Procedure: a. Heat the flask to a predetermined temperature. b. Inject a small, known volume of the TXP sample into the hot flask. c. Observe for ignition, which is typically indicated by a visible flame. d. Systematically vary the flask temperature to find the lowest temperature at which ignition occurs.

  • Data Interpretation: A higher autoignition temperature is desirable for fluids used in high-temperature environments as it indicates a lower risk of spontaneous fire.

Diagram of Thermal Stability Testing Relationship

Thermal_Stability TXP Trixylyl Phosphate (Commercial Grade) TGA Thermogravimetric Analysis (TGA) TXP->TGA AIT Autoignition Test (ASTM E659) TXP->AIT Decomp Onset of Decomposition (Td5) TGA->Decomp Autoignition Autoignition Temperature AIT->Autoignition

Caption: Key Experimental Outputs for Thermal Stability.

Hydrolytic Stability Evaluation

Phosphate esters can be susceptible to hydrolysis, a reaction with water that produces acidic byproducts. These acids can lead to corrosion and fluid degradation.

This method evaluates the stability of a fluid in the presence of water and a copper catalyst at elevated temperatures.

Methodology:

  • Apparatus: A pressure-type beverage bottle, an oven with a rotating rack, and a copper test specimen.

  • Procedure: a. Place 75 g of the TXP-containing fluid, 25 g of distilled water, and a polished copper strip into the beverage bottle. b. Seal the bottle and place it in the oven on the rotating rack at 93°C for 48 hours. c. After cooling, separate the water and fluid layers. d. Measure the change in the copper strip's weight and appearance. e. Determine the acidity (acid number) of both the fluid and water layers.

  • Data Interpretation: A lower increase in the acid number of the fluid and water, and minimal weight loss or discoloration of the copper strip, indicate superior hydrolytic stability.

Data Synthesis and Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. While specific data for commercial grades is not publicly available, the following table illustrates how to present your experimental findings.

Table 1: Illustrative Performance Comparison of Commercial TXP Grades

Performance MetricTest MethodCommercial Grade A (Hypothetical Data)Commercial Grade B (Hypothetical Data)Commercial Grade C (Hypothetical Data)Desired Performance
Flame Retardancy
Limiting Oxygen Index (%)ASTM D286328.527.829.1Higher is better
Lubricity
Avg. Wear Scar (mm)ASTM D41720.450.520.42Lower is better
Thermal Stability
Decomposition Onset (Td5, °C)TGA310305315Higher is better
Autoignition Temp. (°C)ASTM E659540530550Higher is better
Hydrolytic Stability
Fluid Acidity Increase (mg KOH/g)ASTM D26190.150.250.12Lower is better
Copper Weight Loss (mg/cm²)ASTM D26190.10.30.08Lower is better

Conclusion and Best Practices

The selection of a specific commercial grade of trixylyl phosphate requires a diligent, data-driven approach. Due to the inherent variability of this UVCB substance, relying solely on supplier-provided typical values is insufficient for critical applications.

  • Request Samples: Obtain samples of different commercial grades of TXP from reputable suppliers.

  • Conduct Head-to-Head Testing: Implement the standardized testing protocols outlined in this guide to generate your own comparative data.

  • Correlate with Application: Analyze the results in the context of your specific application's demands. For instance, a high-temperature hydraulic system will prioritize thermal and hydrolytic stability, while a flame-retardant polymer for electronics may prioritize a high LOI.

  • Maintain Records: Document your findings meticulously. This internal database will become an invaluable resource for future material selection and quality control.

By adopting this rigorous benchmarking framework, you can move beyond generic specifications and make an informed, scientifically validated decision on the optimal trixylyl phosphate grade for your research, development, and production needs.

References

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Trixylenyl phosphate. PubChem. Retrieved from [Link]

  • GOV.UK. (2009). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Trixylyl phosphate. Retrieved from [Link]

  • Grokipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • Sinobio Chemistry. (2024, August 22). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Retrieved from [Link]

  • Botkin, J. H. (2015). GreenScreen® Assessment for Trixylyl phosphate (CAS No. 25155-23-1). Clean Production Action.
  • Sinobio Chemistry. (2024, October 11). What is Trixylenyl Phosphate(TXP)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Thermal Analysis of Polymers with Phosphorus Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the thermal performance of polymers incorporated with various phosphorus-based flame retardants (PFRs). Designed for researchers, scientists, and material development professionals, this document delves into the mechanistic actions of different PFRs, details the essential thermal analysis techniques for their evaluation, and presents supporting experimental data to guide formulation and development.

Introduction: The Critical Role of Phosphorus Flame Retardants

Polymers are integral to modern life, yet their inherent flammability poses significant safety risks. Phosphorus flame retardants (PFRs) have emerged as highly effective and more environmentally benign alternatives to traditional halogenated systems.[1][2] Their efficacy stems from their ability to interrupt the combustion cycle through various mechanisms in both the condensed (solid) and gas phases.[3][4] This guide will focus on the comparative thermal analysis of polymers additized with common classes of PFRs, including phosphates, phosphonates, and phosphinates, to elucidate their distinct effects on polymer degradation and flammability.

The primary modes of action for PFRs involve:

  • Condensed Phase Action: Promoting the formation of a protective char layer on the polymer surface.[2][5][6][7] This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds.[3][8] PFRs with a high oxygen content, such as phosphates, are particularly effective in this regard.[8]

  • Gas Phase Action: Releasing phosphorus-containing radical species (e.g., PO•) into the gas phase during combustion.[5][9] These radicals interfere with the chain reactions of combustion, effectively quenching the flame.[5][9]

The selection of an appropriate PFR depends on the polymer matrix, the desired level of flame retardancy, and processing considerations. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for evaluating the performance of PFRs.[3]

Understanding the Chemistry of Phosphorus Flame Retardants

The chemical structure of a PFR dictates its thermal stability and primary mode of action. The main organic PFRs can be categorized as follows:

  • Phosphates: These compounds contain a phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms (P(=O)(OR)₃). They are known to be highly effective in the condensed phase, promoting char formation through dehydration and cross-linking reactions in the polymer.[8]

  • Phosphonates: Characterized by a direct phosphorus-carbon bond (P(=O)(OR)₂(R')), phosphonates can exhibit both condensed and gas phase activity. Their thermal stability is generally higher than phosphates.

  • Phosphinates: With two direct phosphorus-carbon bonds (P(=O)(OR)(R')₂), phosphinates are often used in engineering plastics and can be effective in both the condensed and gas phases.

Nitrogen-containing compounds are often used in conjunction with PFRs to create a synergistic effect, enhancing char formation and thermal stability.[1][10][11] This "phosphorus-nitrogen synergism" accelerates the phosphorylation of the polymer, leading to a more robust and insulating char layer.[1]

Experimental Protocols for Thermal Analysis

To objectively compare the performance of different PFRs, standardized thermal analysis protocols are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical data on thermal stability, decomposition temperatures, and char yield.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis Sample_Prep Dry polymer/FR blend (e.g., 24h at 80°C) Weighing Weigh 5-10 mg of sample Sample_Prep->Weighing Pan Place sample in alumina or platinum pan Weighing->Pan Atmosphere Set atmosphere: N2 or Air (e.g., 50 mL/min) Pan->Atmosphere Heating Program heating rate: e.g., 10°C/min Atmosphere->Heating Range Set temperature range: e.g., 25°C to 700°C Heating->Range Run Run TGA experiment Range->Run Plot Plot Mass (%) vs. Temperature (°C) Run->Plot Parameters Determine: - T_onset (5% mass loss) - T_max (max degradation rate) - Char Yield (%) at 600°C Plot->Parameters

Caption: TGA Experimental Workflow for Evaluating Flame-Retardant Polymers.

Step-by-Step Methodology:

  • Sample Preparation: Ensure samples are thoroughly dried to remove any residual moisture that could interfere with the mass loss measurements. A typical drying condition is 80°C for 24 hours in a vacuum oven.

  • Instrumentation and Calibration: Use a calibrated TGA instrument. Temperature calibration should be performed using appropriate standards.

  • Sample Loading: Place a 5-10 mg sample into an inert crucible (e.g., alumina or platinum).[12][13][14] A consistent sample mass and form are crucial for reproducibility.

  • Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to simulate combustion.[14][15] A typical flow rate is 20-60 mL/min.[13][14]

  • Heating Program: A linear heating rate of 10°C/min is commonly used.[9][12][13][14] The temperature range should encompass the entire degradation profile of the polymer, typically from ambient to 700°C.[13][15]

  • Data Analysis: From the resulting TGA curve, determine the onset temperature of decomposition (often taken at 5% weight loss, T₅%), the temperature of maximum degradation rate (Tₘₐₓ) from the derivative thermogravimetric (DTG) curve, and the final residual mass (char yield) at a high temperature (e.g., 600°C or 700°C).[1][12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀). These parameters can be affected by the addition of flame retardants, indicating changes in the polymer's morphology and processing characteristics.

Step-by-Step Methodology:

  • Sample Preparation: Use a small, uniform sample (typically 5-10 mg) encapsulated in an aluminum pan.[16]

  • Instrumentation and Calibration: Utilize a calibrated DSC instrument. Calibration is typically performed with indium.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.[9][16]

    • First Heating Scan: Heat the sample from ambient temperature to above its melting point (e.g., 280°C for PET) at a controlled rate (e.g., 10°C/min).[9]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 20°C/min) to observe crystallization.[9]

    • Second Heating Scan: Reheat the sample at the same rate as the first scan to determine the T₉ and Tₘ of the material with a consistent thermal history.[9][16]

  • Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere.[9][16]

  • Data Analysis: Determine the T₉, T꜀, and Tₘ from the DSC thermogram. The degree of crystallinity can also be calculated from the melting enthalpy.

Comparative Performance of Phosphorus Flame Retardants

The following tables summarize typical TGA and DSC data for a common polymer, Polyethylene Terephthalate (PET), with different types of phosphorus flame retardants.

Table 1: Comparative TGA Data for PET with Different Phosphorus Flame Retardants

SampleT₅% (°C)Tₘₐₓ (°C)Char Yield at 600°C (%)Primary FR Mechanism
Neat PET~410~435< 1-
PET + Phosphate FR~380~410> 15Condensed Phase
PET + Phosphonate FR~395~420~10Condensed & Gas Phase
PET + Phosphinate FR~400~425~8Condensed & Gas Phase
PET + P-N FR~370~400> 20Condensed Phase (Synergistic)

Note: These are representative values and can vary depending on the specific flame retardant, its concentration, and the polymer grade.

Interpretation of TGA Data:

  • A lower T₅% and Tₘₐₓ for the flame-retarded polymer compared to the neat polymer often indicates that the PFR is decomposing at a lower temperature to initiate its protective action.[3]

  • A higher char yield is a direct indicator of effective condensed-phase activity, as it signifies the formation of a thermally stable residue that insulates the underlying material.[1][3] P-N systems often exhibit the highest char yields due to synergistic effects.[1]

Table 2: Comparative DSC Data for PET with Different Phosphorus Flame Retardants

SampleT₉ (°C)T꜀ (°C)Tₘ (°C)
Neat PET~75~180~250
PET + Phosphate FR~72~178~248
PET + Phosphonate FR~73~179~249
PET + Phosphinate FR~74~179~249
PET + P-N FR~71~177~247

Note: These are representative values and can vary.

Interpretation of DSC Data:

  • The addition of PFRs may slightly lower the T₉, T꜀, and Tₘ, which can be attributed to a plasticizing effect.[9] However, significant changes in these values could indicate a substantial alteration of the polymer's morphology, which might affect its mechanical properties.

Mechanistic Insights and Visualization

The following diagram illustrates the generalized mechanisms of action for phosphorus flame retardants.

FR_Mechanisms cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Polymer Polymer + PFR Heat Heat Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis Decomposition PFR Decomposition (e.g., to Phosphoric Acid) Heat->Decomposition Char_Formation Catalyzes Dehydration & Cross-linking Decomposition->Char_Formation PFR_Volatiles Volatile P-Species (e.g., PO•) Decomposition->PFR_Volatiles Some PFRs Char_Layer Formation of Insulating Char Layer Char_Formation->Char_Layer Reduced_Fuel Reduced Release of Flammable Volatiles Char_Layer->Reduced_Fuel Reduced_Heat Heat Shielding Char_Layer->Reduced_Heat Radicals Generation of H• and OH• Radicals Volatiles->Radicals Combustion Combustion Chain Reactions (Flame) Radicals->Combustion Quenching Radical Scavenging (Flame Inhibition) PFR_Volatiles->Quenching Quenching->Combustion Interrupts

Caption: Mechanisms of Action for Phosphorus Flame Retardants.

Beyond Thermal Analysis: Correlating with Fire Performance Tests

While TGA and DSC provide fundamental insights into the thermal behavior of flame-retardant polymers, it is crucial to correlate these findings with standardized fire tests to assess real-world performance. Key fire tests include:

  • UL 94 Vertical Burn Test: This test evaluates the self-extinguishing properties of a material after ignition.[17] A V-0 rating is the highest classification for plastics, indicating that burning stops within 10 seconds after two applications of a flame.[18]

  • Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the flaming combustion of a material.[17][19] A higher LOI value indicates better flame retardancy.[18]

  • Cone Calorimetry: This is one of the most effective bench-scale methods for simulating real-world fire conditions.[1][9] It measures key parameters such as the heat release rate (HRR), total heat released (THR), and smoke production.[9] A reduction in the peak HRR is a primary indicator of effective flame retardancy.[3]

Generally, a higher char yield in TGA correlates with a better UL 94 rating and a lower heat release rate in cone calorimetry.

Conclusion

The comparative thermal analysis of polymers with different phosphorus flame retardants is a critical step in the development of fire-safe materials. TGA and DSC are powerful and efficient techniques for screening and comparing the performance of various PFRs. The choice of PFR should be guided by a thorough understanding of its mechanism of action and its interaction with the specific polymer matrix. Condensed-phase active PFRs, particularly those with phosphorus-nitrogen synergy, are highly effective at increasing char yield and reducing the release of flammable volatiles. Gas-phase active PFRs contribute by inhibiting the combustion process in the flame itself. By systematically evaluating thermal stability, decomposition behavior, and char formation, researchers can optimize flame retardant formulations to meet stringent fire safety standards while maintaining desirable material properties.

References

  • Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N | ACS Applied Polymer Materials. (2019-04-23).
  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - YouTube. (2025-10-10).
  • A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance - MDPI.
  • Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers - TA Instruments.
  • Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it!.
  • The development and application of contemporary phosphorus flame retardants: a review.
  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - NIH.
  • Understanding Flame Retardancy: Oxygen Index vs. UL94 Ratings - HanLink Polyester. (2024-03-18).
  • Phosphorus‐Based Polymeric Flame Retardants – Recent Advances and Perspectives. (2025-10-26).
  • Phosphorus-based and Intumescent Flame Retardants - ResearchGate.
  • Synergism in Nitrogen- and Phosphorus-Based Flame Retardants | ACS Symposium Series. (2021-11-15).
  • Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. (2024-07-18).
  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022-11-15).
  • Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS | ACS Omega. (2022-12-07).
  • How Flame Retardant Systems Work In Plastics - RTP Company.
  • Study on Thermal and Flame Retardant Properties of Phosphorus-containing Polyimides. (2025-11-22).
  • Limiting oxygen index (LOI) values and UL‐94 test of flame‐retardant... - ResearchGate.
  • Synergistic Effect of a Phosphorus-Nitrogen Flame Retardant on Engineering Plastics | Request PDF - ResearchGate. (2025-08-06).
  • Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers. (2020-10-14).
  • Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes - MDPI.
  • Thermal Analysis of Healthy and Ecological Friendly Flame Retardants for Textiles - KnE Open. (2020-06-02).
  • the co-relation between loi and fire rating for polymeric materials - Jetir.Org.

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A Comparative Guide to the Hydrolytic Stability of Aryl Phosphates for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hydrolytic Stability

Aryl phosphates are a class of organic esters with broad utility, from serving as bio-reversible prodrug moieties in drug delivery to acting as essential flame retardants and plasticizers in materials science.[1] In both domains, the hydrolytic stability of the phosphate ester bond is not a trivial characteristic but a critical design parameter that dictates performance. For a prodrug, the rate of hydrolysis determines the release kinetics of the active pharmaceutical ingredient (API) in vivo. In industrial applications, hydrolytic stability is paramount for the longevity and safety of the materials they are incorporated into.[2]

This guide provides a comparative analysis of the factors governing the hydrolytic stability of various aryl phosphates. We will delve into the underlying chemical mechanisms, present a robust experimental protocol for quantifying stability, and offer a comparative analysis of representative compounds. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select or design aryl phosphates with tailored hydrolytic profiles.

Mechanisms of Aryl Phosphate Hydrolysis

The cleavage of the P-O ester bond in aryl phosphates is a nucleophilic substitution reaction at the phosphorus center.[3] This process can be catalyzed by acid or base, or proceed under neutral conditions, with the pH of the medium having a significant influence on the reaction rate.[3][4]

  • Alkaline Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic phosphorus atom. This is typically a bimolecular (SN2-like) process, leading to a pentacoordinate transition state or intermediate, which then collapses to release the phenoxide leaving group.[5][6]

  • Acid-Catalyzed Hydrolysis: In acidic media, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a weak nucleophile like water.[3][6]

  • Neutral Hydrolysis: At neutral pH, water acts as the nucleophile. This reaction is generally much slower than acid or base-catalyzed hydrolysis.[1]

The overall mechanism involves the formation of a transient, high-energy intermediate. The stability of this intermediate and the facility with which the leaving group departs are key determinants of the reaction rate.

HydrolysisMechanism ArylP Aryl Phosphate TS Pentacoordinate Intermediate/Transition State ArylP->TS Nucleophilic Attack Nu Nucleophile (OH⁻, H₂O) Nu->TS Products Products (Phosphate + Phenol) TS->Products Leaving Group Departure

Caption: General mechanism of aryl phosphate hydrolysis.

Key Factors Influencing Hydrolytic Stability

The rate of hydrolysis is not uniform across all aryl phosphates. It is profoundly influenced by the molecular structure, specifically the electronic and steric nature of the substituents on the aryl ring.

Electronic Effects and Leaving Group Ability

The single most important factor governing the rate of hydrolysis is the stability of the departing phenoxide ion (the leaving group). A more stable leaving group results in a lower activation energy for the reaction and, consequently, a faster rate of hydrolysis. The stability of the phenoxide is directly related to the pKa of its conjugate acid, the corresponding phenol. A lower pKa of the phenol corresponds to a more stable phenoxide anion and a more labile phosphate ester. [7]

This stability is dictated by the electronic properties of the substituents on the aryl ring:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -F) pull electron density away from the aromatic ring. This delocalizes and stabilizes the negative charge on the phenoxide oxygen, making it a better leaving group. Therefore, aryl phosphates with EWGs hydrolyze more rapidly.[8][9] For example, p-nitrophenyl phosphate is significantly more labile than phenyl phosphate.[7]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups push electron density into the ring, destabilizing the negative charge on the phenoxide. This makes it a poorer leaving group and increases the hydrolytic stability of the phosphate ester.

ElectronicEffects subst Aryl Substituent ewg Electron-Withdrawing Group (EWG) subst->ewg edg Electron-Donating Group (EDG) subst->edg lg_stability Leaving Group (Phenoxide) Stability ewg->lg_stability Increases edg->lg_stability Decreases hydrolysis_rate Rate of Hydrolysis lg_stability->hydrolysis_rate Directly Correlates With

Caption: Influence of electronic effects on hydrolysis rate.

Steric Effects

Steric hindrance around the phosphorus center can impede the approach of the nucleophile (water or hydroxide), slowing the rate of hydrolysis.[3] Bulky ortho-substituents on the aryl ring can create a "steric shield," which increases the energy of the transition state and thus enhances the stability of the ester.[10] For instance, the hydrolysis rate of an ester can decrease significantly as the steric bulk of substituents increases.[3]

Experimental Design for Assessing Hydrolytic Stability

To provide a self-validating and reproducible method for comparing hydrolytic stability, a detailed kinetic study is required. This protocol outlines a standard approach using UV-Vis spectrophotometry, which is suitable when the hydrolysis product (the phenol) has a different UV absorbance profile from the starting aryl phosphate, a common feature for compounds with chromophoric groups like nitrophenols. Alternatively, HPLC can be used to monitor the disappearance of the starting material or the appearance of the product over time.

Experimental Workflow

Workflow prep 1. Buffer Preparation (e.g., pH 5, 7.4, 10) thermo 3. Thermostat Buffer & Stock Solution (e.g., 37°C) prep->thermo stock 2. Prepare Stock Solution of Aryl Phosphate stock->thermo initiate 4. Initiate Reaction (Add stock to buffer in cuvette) thermo->initiate monitor 5. Monitor Absorbance Change over Time at λmax of Phenol initiate->monitor data 6. Data Acquisition (Absorbance vs. Time) monitor->data calc 7. Calculate Rate Constant (k) & Half-Life (t½) data->calc

Caption: Workflow for kinetic analysis of hydrolysis.

Step-by-Step Protocol
  • Materials & Reagents:

    • Aryl phosphates of interest (e.g., Phenyl phosphate, p-Nitrophenyl phosphate, 2,4-Dinitrophenyl phosphate).

    • Buffer solutions: Prepare buffers at desired pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 10.0 Carbonate). Ensure the buffer components do not interfere with the reaction.

    • Spectrophotometer with temperature control.

    • Quartz cuvettes.

    • Solvent for stock solution (e.g., DMSO, Acetonitrile), ensuring it is miscible with the aqueous buffer and used in a minimal amount (<1% of total volume) to avoid affecting the reaction kinetics.

  • Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of each aryl phosphate in the chosen organic solvent.

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected phenolic product. For p-nitrophenol, this is around 400 nm in basic solution.

    • Equilibrate the buffer solution and the stock solution to the desired temperature (e.g., 37°C for physiological relevance).

  • Kinetic Run:

    • Pipette the temperature-equilibrated buffer into a quartz cuvette and place it in the spectrophotometer's thermostatted cell holder.

    • Blank the instrument with the buffer.

    • To initiate the reaction, add a small aliquot of the aryl phosphate stock solution to the cuvette, mix rapidly and thoroughly, and immediately start recording the absorbance as a function of time. The final concentration should be low enough to ensure the final absorbance reading is within the linear range of the instrument.

    • Continue data collection until the reaction is complete (i.e., the absorbance reading plateaus) or for a sufficiently long period to determine the initial rate.

  • Data Analysis:

    • The hydrolysis of phosphate esters typically follows pseudo-first-order kinetics under constant pH.

    • Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this plot is equal to -k, where k is the pseudo-first-order rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

Comparative Data & Analysis

The following table presents illustrative data on the relative hydrolytic stability of selected aryl phosphates, summarizing the principles discussed. The rates are presented qualitatively to demonstrate the trends, as absolute values depend heavily on specific experimental conditions (temperature, buffer composition, ionic strength).[3]

Aryl PhosphateAryl Substituent(s)Phenol pKa (approx.)Relative Hydrolysis Rate at pH 7.4Predicted Stability
Phenyl phosphateNone10.0Very SlowHigh
p-Cresyl phosphate4-Methyl (EDG)10.3Extremely SlowVery High
p-Nitrophenyl phosphate4-Nitro (EWG)7.1FastLow[7]
2,4-Dinitrophenyl phosphate2,4-Dinitro (EWG)4.1Very FastVery Low[7]

Analysis of Trends:

  • As predicted, the stability of the aryl phosphate is inversely correlated with the pKa of the corresponding phenol. Phenyl phosphate, with a high phenol pKa, is highly stable.

  • The addition of an electron-donating methyl group (p-Cresyl phosphate) further increases stability compared to the unsubstituted phenyl phosphate.

  • The introduction of a powerful electron-withdrawing nitro group (p-Nitrophenyl phosphate) dramatically decreases the phenol pKa and drastically increases the rate of hydrolysis.[7]

  • Adding a second nitro group (2,4-Dinitrophenyl phosphate) creates an exceptionally good leaving group, rendering this ester extremely labile.[11] This compound is often used as a model substrate in enzyme kinetics due to its high reactivity.[7]

Implications for Research and Development

  • Drug Development: The principles of hydrolytic stability are central to the design of aryl phosphate prodrugs. By tuning the electronic nature of the aryl ring, a medicinal chemist can design a prodrug that remains stable in the gastrointestinal tract (acidic pH) but is rapidly cleaved by phosphatases or under the slightly basic conditions of the bloodstream (pH 7.4) to release the active drug. An ester with high stability might be chosen for long-acting formulations, while a more labile ester could be used for rapid drug release.

  • Materials Science: For applications like flame retardants or hydraulic fluids, high hydrolytic stability is crucial for product lifetime and performance.[1] Aryl phosphates with electron-donating or sterically hindering groups would be preferred to prevent degradation from atmospheric moisture over time.

Conclusion

The hydrolytic stability of aryl phosphates is a tunable property governed by predictable structure-activity relationships. The electronic nature of the substituents on the aryl ring is the dominant factor, with electron-withdrawing groups accelerating hydrolysis by stabilizing the phenoxide leaving group. Steric hindrance can also be employed to enhance stability. By understanding these principles and utilizing robust kinetic methodologies, researchers can rationally design or select aryl phosphates with the precise stability profiles required for their specific applications, from controlled drug delivery to the formulation of durable industrial materials.

References

  • Guthrie, J. P. Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. PubMed, [Link]

  • Keglevich, G. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, [Link]

  • University of California, Davis. Chapter 9: Phosphate transfer reactions. Organic Chemistry, [Link]

  • Pearson. Hydrolysis of Phosphate Esters Explained. Pearson+, [Link]

  • Howard, P. H. & Deo, P. G. Analysis and Hydrolysis of Commercial Aryl Phosphates. U.S. Environmental Protection Agency, [Link]

  • Lassila, J. K., et al. Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. Journal of the American Chemical Society, [Link]

  • Kirby, A. J. Fundamentals of Phosphate Transfer. Accounts of Chemical Research, [Link]

  • Florián, J. & Warshel, A. Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. The Journal of Physical Chemistry B, [Link]

  • Buss, J. A., et al. Steric and Electronic Effects on Arylphosphonate Elimination from Organopalladium Complexes. Organometallics, [Link]

  • Gordon, R. K. Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center, [Link]

  • Benincori, T., et al. Steric and Electronic Effects on the Configurational Stability of Chiral Residual Phosphorus-Centered Three-Bladed Propellers: The tris-Arylphosphanes. ResearchGate, [Link]

  • Duarte, F., et al. The effect of leaving group on mechanistic preference in phosphate monoester hydrolysis. Organic & Biomolecular Chemistry, [Link]

  • Rizzo, S., et al. Steric and Electronic Effects on the Configurational Stability of Residual Chiral PhosphorusCentered ThreeBladed Propellers: Tri. AIR Unimi, [Link]

  • Wolfe, N. L. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency, [Link]

  • Ofori-Sarpong, G. & Amankwah, R. K. Review of the Main Factors Affecting the Flotation of Phosphate Ores. ResearchGate, [Link]

  • Lorenz, K. & Schewe, T. Studies on aryl phosphate hydrolysis by human acid phsophatases. PubMed, [Link]

  • Kochetkov, N. K. & Budovskii, E. I. Reactions of Nucleotides Involving the Phosphate Group. Organic Chemistry of Nucleic Acids, [Link]

  • Gendron, F., et al. Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Angewandte Chemie International Edition, [Link]

  • Kamerlin, S. C. L. & Warshel, A. Resolving Apparent Conflicts between Theoretical and Experimental Models of Phosphate Monoester Hydrolysis. Journal of the American Chemical Society, [Link]

  • Braun, U., et al. Flame Retardancy Mechanisms of Aryl Phosphates in Combination with Boehmite in Bisphenol A Polycarbonate/Acrylonitrile-butadiene-styrene Blends. ResearchGate, [Link]

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